DMX-129
Description
Properties
Molecular Formula |
C19H17FN8 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H17FN8/c20-14-4-6-28(11-14)18-12(8-21)7-13(9-25-18)16-3-5-23-19(27-16)26-15-1-2-17(22)24-10-15/h1-3,5,7,9-10,14H,4,6,11H2,(H2,22,24)(H,23,26,27)/t14-/m0/s1 |
InChI Key |
YDMKWHGXAARJJK-AWEZNQCLSA-N |
Isomeric SMILES |
C1CN(C[C@H]1F)C2=C(C=C(C=N2)C3=NC(=NC=C3)NC4=CN=C(C=C4)N)C#N |
Canonical SMILES |
C1CN(CC1F)C2=C(C=C(C=N2)C3=NC(=NC=C3)NC4=CN=C(C=C4)N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An Inquiry into the Chemical Identity of DMX-129
A comprehensive search of publicly available scientific and chemical databases has yielded no specific chemical entity identified as "DMX-129" intended for pharmaceutical or research applications. This suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed compound designation, or potentially a misnomer for a different agent.
While a definitive technical guide on "this compound" cannot be constructed without a known chemical structure and associated data, this report will detail the findings from the search and provide context on related, but distinct, entities that were identified.
Search Synopsis
Initial and broadened searches for "this compound" across chemical databases, scientific literature, and patent filings did not retrieve a unique chemical structure or pharmacological data corresponding to this identifier. The search results did, however, consistently point to a few unrelated items:
-
Deconex DMX and M-End DMX: These are brand names for over-the-counter cough and cold medications. The "DMX" in this context is a branding component and refers to the presence of Dextromethorphan, a common cough suppressant. These products are combination therapies and not a single chemical entity referred to as this compound.[1][2][3][4][5]
-
Kenwood DMX129BT/DAB: These are model numbers for a car audio and multimedia receiver.[6][7][8][9][10]
-
Data Matrix Code: In the context of 2D Data Matrix codes, the value 129 is used to signify the end of a message.[11]
-
Iodine-129: A long-lived radioisotope of iodine (¹²⁹I), used in various scientific dating applications.[12][13][14][15][16]
None of these findings are relevant to a specific chemical compound for drug development as implied by the user's request for an in-depth technical guide.
Implications for Researchers
The absence of public information on a compound labeled "this compound" leads to several possibilities:
-
Internal Compound Code: "this compound" may be an internal designation used by a pharmaceutical company or research institution for a compound in the early stages of development. Such information is typically proprietary and not publicly disclosed until a later stage, such as a patent application or clinical trial registration.
-
Incorrect Nomenclature: The identifier "this compound" could be a misspelling or an alternate, non-standard name for a known compound. Chemical entities are most reliably identified by their Chemical Abstracts Service (CAS) number, IUPAC name, or International Nonproprietary Name (INN).
-
Discontinued Project: The compound may have been part of a research program that has since been discontinued, and therefore, no information was ever placed in the public domain.
Recommendations for Further Inquiry
For researchers and scientists seeking information on "this compound," the following steps are recommended:
-
Verify the Source: Double-check the source of the name "this compound." If it was mentioned in a presentation, publication, or internal document, confirm the spelling and context.
-
Seek Additional Identifiers: Attempt to find a CAS number, IUPAC name, or any other chemical identifier that may be associated with "this compound."
-
Contact the Source Organization: If the compound is known to be associated with a specific company or research group, direct inquiry may be the only way to obtain further information, subject to confidentiality agreements.
Without a confirmed chemical structure for "this compound," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Should a verifiable chemical identity for "this compound" become available, a comprehensive technical report could be generated.
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. Deconex DMX: Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 4. Deconex DMX Tablet (Dextromethorphan Hydrobromide, Guaifenesin, Phenylephrine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. M-End DMX Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. gzhls.at [gzhls.at]
- 7. crutchfield.com [crutchfield.com]
- 8. DMX129BT | Navigation and Multimedia | Car Audio | Car Entertainment | KENWOOD USA [kenwood.com]
- 9. AV Multi-mediasystemen • DMX129DAB Kenmerken • KENWOOD Nederland [kenwood.nl]
- 10. AV Multimedia systems • DMX129BT Specifications • KENWOOD Europe [kenwood.eu]
- 11. Data Matrix - Wikipedia [en.wikipedia.org]
- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 13. Iodine-129 - Wikipedia [en.wikipedia.org]
- 14. Iodide ion I-129 | I- | CID 71587249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Iodine-129 | I | CID 175671713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
mechanism of action of DMX-129
The identifier "DMX-129" is ambiguous and has been associated with several distinct investigational compounds in scientific literature and clinical development. This guide provides a detailed overview of the mechanism of action for each of these agents, based on publicly available data. Researchers and drug development professionals should verify the specific compound of interest before proceeding.
Disambiguation of "this compound"
Due to the lack of a unique molecule corresponding to "this compound," this document addresses the following potential candidates:
-
DMXAA (Vadimezan): A potent murine STING agonist.
-
MM-129: A dual inhibitor of BTK and PD-L1.
-
AGMB-129 (Ontunisertib): A gastrointestinally-restricted ALK5 inhibitor.
-
EBC-129: An antibody-drug conjugate targeting CEACAM5/6.
-
MCLA-129: A bispecific antibody targeting EGFR and c-Met.
-
BIIB129: A brain-penetrant BTK inhibitor.
DMXAA (5,6-dimethylxanthenone-4-acetic acid; Vadimezan)
Mechanism of Action: DMXAA is a xanthenone-4-acetic acid derivative that acts as a potent agonist of the murine Stimulator of Interferon Genes (STING) pathway.[1] It does not, however, activate the human STING pathway, which led to its failure in human clinical trials. In mice, DMXAA intercalates into the DNA of tumor cells, but its primary anti-tumor effect is mediated through the activation of the STING pathway in host immune cells, particularly tumor-associated macrophages (TAMs).
Activation of STING by DMXAA in murine models leads to the production of type I interferons and other pro-inflammatory cytokines.[1] This results in two key anti-tumor effects:
-
Vascular Disruption: DMXAA stimulates TAMs to produce cytokines that lead to the disruption of the tumor vasculature, cutting off the tumor's blood supply.[1]
-
Immune Modulation: It can repolarize M2-like (pro-tumor) macrophages to an M1-like (anti-tumor) phenotype.[1]
Signaling Pathway:
Caption: DMXAA signaling pathway in murine models.
Experimental Protocols:
-
In vivo vascular disruption studies: Murine tumor models (e.g., non-small cell lung cancer) are established in mice (e.g., 129/Sv). A single intraperitoneal (i.p.) dose of DMXAA (e.g., 25 mg/kg) or a vehicle control (e.g., DMSO) is administered. Tumor perfusion and signal intensity are monitored using imaging techniques like bioluminescence imaging at baseline and at various time points post-injection (e.g., 6 and 24 hours).[1] Histological analysis of tumor sections is also performed to assess vascular damage.
Quantitative Data:
| Parameter | Value | Model System | Reference |
| In vivo dose | 25 mg/kg | 129/Sv mice with subcutaneous tumors | [1] |
MM-129
Mechanism of Action: MM-129 is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and Programmed Death-Ligand 1 (PD-L1).[2] Its anti-cancer activity is being investigated in colon cancer.[2][3] The inhibition of the BTK/PI3K/AKT/mTOR signaling pathway is a key aspect of its mechanism.[2] By targeting this pathway, MM-129 can inhibit tumor cell proliferation and survival. The dual inhibition of PD-L1 suggests a potential role in modulating the tumor microenvironment and enhancing anti-tumor immunity.
Signaling Pathway:
Caption: MM-129 inhibitory pathway.
Experimental Protocols:
-
In vivo toxicity and efficacy studies: Zebrafish and rodent models (e.g., mice) are used. For efficacy, tumor xenografts (e.g., DLD-1 and HT-29 human colon cancer cells) are established in immunocompromised mice. MM-129 is administered at an effective dose (e.g., 10 μmol/kg), and tumor development is monitored.[3] For safety and toxicity, hematological and biochemical parameters, as well as liver and renal function, are assessed after a 14-day administration period.[2][3]
-
Pharmacokinetic studies: In vivo studies in Wistar rats are conducted to assess pharmacokinetic properties. After intraperitoneal administration, blood samples are collected at various time points to determine absorption and bioavailability.[2][3]
Quantitative Data:
| Parameter | Value | Model System | Reference |
| Anticancer effective dose | 10 μmol/kg | Mice | [2][3] |
| Bioavailability | 68.6% | Wistar rats (intraperitoneal) | [2][3] |
AGMB-129 (Ontunisertib)
Mechanism of Action: AGMB-129, also known as Ontunisertib, is an oral, small molecule, gastrointestinally-restricted inhibitor of ALK5 (also known as TGF-β receptor 1, TGFβR1).[4] It is being developed for the treatment of Fibrostenosing Crohn's Disease (FSCD).[4] The transforming growth factor-beta (TGF-β) pathway is a major driver of fibrosis. By inhibiting ALK5 in the gastrointestinal tract, Ontunisertib aims to reduce fibrosis locally.[4] A key feature of this drug is its rapid first-pass metabolism in the liver, which prevents significant systemic exposure and is expected to result in an improved safety profile compared to systemic ALK5 inhibitors.[4]
Signaling Pathway:
Caption: AGMB-129 (Ontunisertib) mechanism of action.
Experimental Protocols:
-
Phase 1 Clinical Trial (Healthy Volunteers): A study involving single ascending dose (SAD), multiple ascending dose (MAD), and food-effect (FE) stages. A total of 82 healthy subjects were randomized to receive single or multiple daily oral doses of ontunisertib or placebo. Safety, tolerability, and pharmacokinetics (local and systemic exposure) were assessed.[4]
-
Phase 2a Clinical Trial (STENOVA - NCT05843578): A randomized, double-blind, placebo-controlled study in patients with symptomatic FSCD. Patients receive one of two doses of ontunisertib (e.g., 200mg twice-daily or 100mg once-daily) or placebo for 12 weeks on top of standard of care. The primary endpoint is safety and tolerability. Target engagement is measured by transcriptomics in mucosal biopsies.[4]
Quantitative Data:
| Parameter | Value | Study Population | Reference |
| Phase 2a Doses | 200mg BID or 100mg QD | Patients with Fibrostenotic Crohn's Disease | [4] |
| Phase 2a Enrollment | 103 patients | Patients with Fibrostenotic Crohn's Disease | [4] |
| Phase 1 Enrollment | 82 subjects | Healthy volunteers | [4] |
EBC-129
Mechanism of Action: EBC-129 is a first-in-class antibody-drug conjugate (ADC) that targets a specific N256-glycosylation site on both carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5) and CEACAM6.[5][6] These proteins are overexpressed in various solid tumors, including pancreatic ductal adenocarcinoma (PDAC), and are implicated in tumor cell migration and invasion.[5] EBC-129 consists of a fully humanized monoclonal antibody linked to the cytotoxic agent monomethyl auristatin E (MMAE) via a cleavable linker, with a drug-to-antibody ratio of 4.[5] Upon binding to CEACAM5/6 on cancer cells, EBC-129 is internalized, and the MMAE payload is released, leading to cancer cell death.[6] The antibody component also possesses inherent antibody-dependent cellular cytotoxicity (ADCC) activity.[5]
Mechanism of Action Workflow:
Caption: EBC-129 mechanism of action workflow.
Experimental Protocols:
-
Phase 1 Clinical Trial (NCT05701527): An open-label, dose-escalation and expansion study in patients with advanced solid tumors.[7] Patients with unresectable locally advanced or metastatic solid tumors with confirmed CEACAM5/6 expression are enrolled.[5] EBC-129 is administered intravenously every 3 weeks at escalating doses (e.g., 1.8, 2.0, or 2.2 mg/kg).[5] The primary objective is to assess safety and determine the recommended Phase 2 dose (RP2D). Secondary objectives include evaluating anti-tumor activity (Objective Response Rate, Disease Control Rate, Progression-Free Survival).[5]
Quantitative Data from Phase 1 Trial in PDAC:
| Parameter | Value | Dose | Patient Population | Reference |
| Objective Response Rate (ORR) | 20% | Overall | Heavily pretreated metastatic PDAC | [5] |
| Disease Control Rate (DCR) | 71.4% | Overall | Heavily pretreated metastatic PDAC | [5] |
| Median Progression-Free Survival (PFS) | 12.9 weeks | Overall | Heavily pretreated metastatic PDAC | [5] |
| ORR | 25% | 1.8 mg/kg | Heavily pretreated metastatic PDAC | [5] |
| Median PFS | 19.1 weeks | 1.8 mg/kg | Heavily pretreated metastatic PDAC | [5] |
| ORR | 20% | 2.2 mg/kg | Heavily pretreated metastatic PDAC | [5] |
| Median PFS | 12.1 weeks | 2.2 mg/kg | Heavily pretreated metastatic PDAC | [5] |
| Recommended Phase 2 Doses | 1.8 and 2.2 mg/kg | [5] |
MCLA-129
Mechanism of Action: MCLA-129 is a human bispecific antibody that simultaneously targets the epidermal growth factor receptor (EGFR) and the c-Met receptor. It is being investigated in a Phase 1/2 clinical trial for patients with advanced non-small cell lung cancer (NSCLC) and other advanced solid tumors.[8] The rationale for dual targeting of EGFR and c-Met is to overcome resistance mechanisms that can arise from the activation of either pathway.
Signaling Pathway:
Caption: MCLA-129 dual targeting mechanism.
Experimental Protocols:
-
Phase 1/2 Clinical Trial (NCT04930432): A multi-center, open-label study of MCLA-129 monotherapy.[8] Part 1 is a dose-escalation and expansion phase in patients with advanced solid tumors to determine safety and the recommended Phase 2 dose. Part 2 is a Phase 2 cohort expansion to further evaluate efficacy and safety in specific patient sub-cohorts, such as those with advanced NSCLC. MCLA-129 is administered via intravenous infusion every two weeks in a 28-day cycle.[8]
BIIB129
Mechanism of Action: BIIB129 is a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[9] It is being developed for the treatment of multiple sclerosis (MS). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and the activation of myeloid cells, both of which are involved in the inflammatory processes that drive MS. By inhibiting BTK, BIIB129 is expected to modulate the adaptive and innate immune responses in the central nervous system.[9] Its brain-penetrant nature is a key feature for treating a CNS disease like MS.
Signaling Pathway:
Caption: BIIB129 mechanism of action in MS.
Experimental Protocols:
-
Preclinical in vivo models: Efficacy has been demonstrated in disease-relevant preclinical models of B-cell proliferation in the central nervous system.[9] These likely include models of experimental autoimmune encephalomyelitis (EAE) in rodents, a common model for MS.
Quantitative Data:
-
No specific quantitative data such as IC50 values or in vivo efficacy percentages are available in the provided search results. The compound is described as having a high kinome selectivity and a favorable safety profile for clinical development.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Toxicity and Safety of MM-129-First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AGMB-129 – Agomab Therapeutics [agomab.com]
- 5. targetedonc.com [targetedonc.com]
- 6. First Made-in-Singapore Antibody-Drug Conjugate Approved to Enter Clinical Trials [a-star.edu.sg]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Targets of DMX-129: A Technical Guide for Drug Development Professionals
Introduction
DMX-129 has been identified as a potent, small-molecule inhibitor targeting two key enzymes in inflammatory and oncogenic signaling pathways: IκB kinase ε (IKKε) and TANK-binding kinase 1 (TBK1). This technical guide provides an in-depth overview of the biological target identification of this compound, including its mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize its activity. The information presented is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and inflammation.
Core Target Profile of this compound
Biochemical assays have demonstrated that this compound is a dual inhibitor of IKKε and TBK1, exhibiting potent activity against both kinases.
Table 1: Biochemical Potency of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| IKKε | < 30 | Time-Resolved Fluorescence-Based Lanthascreen |
| TBK1 | < 30 | Time-Resolved Fluorescence-Based Lanthascreen |
Data sourced from patent literature and supplier information, representing a summary of inhibitory activity. More detailed dose-response studies would be required for a full pharmacological profile.
Signaling Pathways Modulated by this compound
IKKε and TBK1 are critical nodes in the innate immune signaling cascade and also play significant roles in cell survival pathways, particularly in cancer. This compound, by inhibiting these kinases, can modulate these downstream pathways.
Innate Immune Signaling
IKKε and TBK1 are essential for the production of type I interferons (IFNs) in response to viral and bacterial infections. They are activated downstream of Toll-like receptors (TLRs) and cytosolic sensors such as RIG-I and cGAS. Once activated, they phosphorylate and activate the transcription factors IRF3 and IRF7, leading to the expression of IFN-α and IFN-β.
Cancer Cell Survival Pathways
In certain cancer contexts, IKKε and TBK1 can promote cell survival and proliferation through the activation of the AKT signaling pathway and subsequent modulation of downstream effectors. Inhibition of IKKε and TBK1 by this compound can therefore lead to reduced cancer cell viability.
Experimental Protocols
The following are representative protocols for the biochemical and cellular characterization of this compound or similar dual IKKε/TBK1 inhibitors.
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence-Based Lanthascreen)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a target kinase.
Materials:
-
Recombinant human IKKε or TBK1 enzyme
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled phosphospecific antibody
-
ATP
-
Assay buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound or test compound
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the kinase and the fluorescein-labeled substrate peptide in assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for a defined period (e.g., 20 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled phosphospecific antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a fluorescence plate reader, measuring the FRET signal (emission at 520 nm and 495 nm with excitation at 340 nm).
-
Calculate the emission ratio (520/495) to determine the level of substrate phosphorylation and calculate IC50 values.
Cell-Based IRF3 Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of IRF3 in a cellular context, a direct downstream event of IKKε/TBK1 activation.
Materials:
-
A relevant cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
This compound or test compound
-
Lysis buffer
-
Antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, and a loading control (e.g., anti-β-actin)
-
Secondary antibodies conjugated to HRP
-
Western blotting equipment and reagents
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 1 hour.
-
Wash the cells with cold PBS and lyse them.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the ratio of phosphorylated IRF3 to total IRF3.
Summary and Future Directions
This compound is a potent dual inhibitor of IKKε and TBK1, with the potential for therapeutic application in diseases driven by aberrant activity of these kinases, such as certain cancers and inflammatory conditions. The methodologies outlined in this guide provide a framework for the further characterization of this compound and similar compounds. Future studies should focus on comprehensive kinase selectivity profiling to assess off-target effects, detailed investigation of its effects in various disease-relevant cellular models, and in vivo efficacy and pharmacokinetic/pharmacodynamic studies to establish a clear path towards clinical development.
An In-depth Technical Guide to the Physicochemical Properties of DMX-129
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMX-129 is a potent and selective small molecule inhibitor of IκB kinase ε (IKKε) and TANK-binding kinase 1 (TBK1).[1] These non-canonical IκB kinases are pivotal regulators of innate immune signaling pathways, particularly those leading to the production of type I interferons. Their involvement in a range of cellular activities, including inflammation, autophagy, and oncogenesis, establishes them as significant targets for therapeutic development. This technical guide offers a thorough overview of the known physicochemical characteristics of this compound, detailed experimental procedures for its analysis, and a visual depiction of its associated signaling pathways.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | Not available in search results | |
| Synonyms | Not available in search results | |
| CAS Number | 1623123-95-4 | [1][2] |
| Molecular Formula | C₁₉H₁₇FN₈ | [1] |
| Molecular Weight | 376.39 g/mol | [1] |
| Appearance | Solid (assumed) | |
| Melting Point | Not available in search results | |
| Solubility | Soluble in DMSO | [1] |
| Water solubility not specified | ||
| Ethanol solubility not specified | ||
| pKa | Not available in search results | |
| IC₅₀ (IKKε) | <30 nM | [1] |
| IC₅₀ (TBK1) | <30 nM | [1] |
Signaling Pathways
This compound exerts its effects by targeting IKKε and TBK1, which are central kinases in the signaling cascades initiated by pathogen-associated molecular patterns (PAMPs), such as viral or bacterial nucleic acids. These pathways result in the activation of key transcription factors, including Interferon Regulatory Factor 3 (IRF3) and NF-κB, which in turn drive the expression of type I interferons and other inflammatory cytokines.
References
DMX-129: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for DMX-129, a potent inhibitor of I-kappa-B kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1). The information is curated for researchers, scientists, and professionals involved in drug development, offering critical data for experimental design and formulation.
Core Compound Information
| Parameter | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 1623123-95-4 | [1] |
| Molecular Formula | C19H17FN8 | [1] |
| Molecular Weight | 376.39 g/mol | [1] |
| Mechanism of Action | Inhibitor of IKKε and TBK1 | [1] |
Solubility Profile
Currently, publicly available quantitative solubility data for this compound in various solvents is limited. Vendor datasheets indicate that the compound is soluble in Dimethyl Sulfoxide (DMSO). For a related 6-aminopyrazolopyrimidine derivative, TBK1/IKKε-IN-4, solubility has been reported in mixed solvent systems, suggesting that this compound may also require co-solvents for enhanced solubility in aqueous solutions.[1]
Table 1: Reported Solubility of this compound
| Solvent | Concentration | Observations |
| DMSO | Not specified | Soluble |
Further experimental determination of this compound solubility in a range of pharmaceutically relevant solvents (e.g., water, ethanol, saline, and various buffer systems) is essential for advancing its preclinical and clinical development.
Stability Landscape
The stability of this compound has been described under specific storage conditions, providing foundational knowledge for its handling and long-term storage.
Table 2: Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
These data indicate that this compound is relatively stable as a solid powder at low temperatures. In DMSO, its stability is time and temperature-dependent, with greater longevity at -80°C.
Experimental Protocols
Detailed, validated experimental protocols for the solubility and stability-indicating assays of this compound are not extensively available in the public domain. The primary source for such information is likely to be within patent literature, specifically patent WO2014128486A1, which is frequently cited in relation to this compound. Researchers are encouraged to consult the full text of this patent for detailed experimental procedures.
In the absence of a specific, validated stability-indicating assay for this compound, a general methodological approach based on established practices for small molecule kinase inhibitors can be adopted.
General Protocol for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) and its degradation products over time, without interference from excipients or other components.
Objective: To develop and validate an HPLC method to assess the stability of this compound.
Methodology:
-
Column Selection: A reversed-phase column (e.g., C18) is typically suitable for compounds with the polarity of this compound.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good separation of the parent compound from its potential degradants.
-
Detector: A UV detector is commonly used. The detection wavelength should be set at the maximum absorbance of this compound.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the assay, this compound should be subjected to forced degradation under various stress conditions:
-
Acidic Hydrolysis: e.g., 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: e.g., 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., solid drug at 105°C for 24 hours.
-
Photolytic Degradation: e.g., exposure to UV light (254 nm) and fluorescent light.
-
-
Method Validation: The developed HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Signaling Pathway and Experimental Workflow
The development of inhibitors for IKKε and TBK1, such as this compound, is rooted in the understanding of the innate immune signaling pathway they regulate.
Caption: IKKε/TBK1 Signaling Pathway and the inhibitory action of this compound.
The following workflow outlines a typical process for evaluating the solubility and stability of a compound like this compound.
Caption: A generalized workflow for determining the solubility and stability of this compound.
Conclusion
The available data provides a foundational understanding of the stability of this compound in its solid form and in DMSO. However, a comprehensive solubility profile in aqueous and other pharmaceutically relevant solvents is a critical data gap that needs to be addressed through further experimental work. The development and validation of a specific stability-indicating assay are paramount for accurate assessment of its long-term stability and for formulation development. Researchers are strongly advised to consult the primary patent literature for detailed experimental protocols that can guide these essential studies.
References
In Vitro Characterization of DMX-129: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of DMX-129, a potent inhibitor of I-kappa-B kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK-1). The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the biochemical and cellular properties of this compound.
Quantitative Data Summary
This compound has been identified as a highly potent dual inhibitor of the non-canonical IκB kinases, IKKε and TBK-1. The primary quantitative measure of its inhibitory activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity.
| Target Kinase | IC50 (nM) | Reference |
| IKKε | < 30 | [1] |
| TBK-1 | < 30 | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of IKKε and TBK-1. These two kinases are key components of the innate immune system, particularly in the signaling pathway initiated by the detection of cytosolic double-stranded DNA (dsDNA). This pathway, known as the cGAS-STING pathway, is crucial for the production of type I interferons (IFNs) and other inflammatory cytokines in response to viral and bacterial infections, as well as cellular damage.[2][3][4][5]
The canonical cGAS-STING signaling pathway can be summarized as follows:
-
dsDNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to dsDNA present in the cytoplasm.[2]
-
Second Messenger Synthesis: Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2]
-
STING Activation: cGAMP binds to the adaptor protein Stimulator of Interferon Genes (STING), which is located on the membrane of the endoplasmic reticulum (ER). This binding event induces a conformational change in STING.[2][4]
-
Trafficking and Recruitment: Activated STING translocates from the ER to the Golgi apparatus. This serves as a scaffold to recruit and activate TBK-1.[2][4]
-
IRF3 Phosphorylation: TBK-1, and its homolog IKKε, then phosphorylate the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][4]
-
Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines.[2][4]
By inhibiting IKKε and TBK-1, this compound effectively blocks the phosphorylation of IRF3, thereby preventing the downstream production of type I interferons and mitigating the inflammatory response.
Experimental Protocols
The following are representative protocols for the in vitro characterization of IKKε and TBK-1 inhibitors like this compound. The specific experimental details for the characterization of this compound can be found in the patent WO2014128486A1.[1]
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified kinase. A common method is a radiometric assay using a peptide substrate.
Objective: To determine the IC50 value of this compound against IKKε and TBK-1.
Materials:
-
Recombinant human IKKε and TBK-1 enzymes
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Peptide substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP (radiolabeled ATP)
-
This compound (serially diluted in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and kinase buffer in each well of a 96-well plate.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for Downstream Signaling
Cell-based assays are essential to confirm that the inhibitor is active in a cellular context and can modulate the intended signaling pathway. A common approach is to measure the inhibition of cytokine production in response to a stimulus that activates the cGAS-STING pathway.
Objective: To assess the ability of this compound to inhibit the production of a downstream cytokine (e.g., IFN-β) in a cellular model.
Materials:
-
A suitable cell line (e.g., human monocytic THP-1 cells)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., a synthetic dsDNA analog like poly(dA:dT) or cGAMP)
-
This compound (serially diluted in DMSO)
-
ELISA kit for the detection of the target cytokine (e.g., human IFN-β)
-
96-well cell culture plates
-
Lysis buffer (for transfection, if needed)
-
Transfection reagent (if using a dsDNA analog)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with serially diluted this compound or DMSO (vehicle control) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with the chosen agonist. If using a dsDNA analog, it may need to be transfected into the cells using a suitable transfection reagent to reach the cytoplasm.
-
Incubate the cells for a sufficient time to allow for cytokine production and secretion (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Conclusion
This compound is a potent dual inhibitor of IKKε and TBK-1, key kinases in the cGAS-STING pathway of the innate immune system. The in vitro characterization of this compound, through biochemical and cell-based assays, is crucial for understanding its mechanism of action and therapeutic potential in diseases driven by aberrant activation of this pathway, such as autoimmune disorders and certain cancers. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other inhibitors of the IKKε/TBK-1 axis.
References
Preliminary Toxicity Screening of MM-129: A Technical Guide
Disclaimer: The initial request specified "DMX-129." However, publicly available scientific literature extensively details the preclinical toxicity of a closely named compound, MM-129 . This guide focuses on MM-129, a novel dual inhibitor of Bruton's tyrosine kinase (BTK) and Programmed Death-Ligand 1 (PD-L1), which also affects the PI3K/AKT/mTOR pathway.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
MM-129 is a 1,2,4-triazine derivative under investigation as a potential therapeutic agent for colon cancer.[1][5] Preclinical safety and toxicity evaluations have been conducted using rodent and zebrafish models to establish its preliminary safety profile. The compound exhibits a favorable pharmacokinetic profile with rapid absorption and a bioavailability of 68.6% following intraperitoneal administration in rats.[1][2][6] Acute and sub-chronic toxicity studies in mice indicate that MM-129 is well-tolerated at its effective anticancer dose of 10 µmol/kg.[2][6] Higher doses were associated with transient, dose-dependent signs of toxicity and increased mortality in long-term studies.[6] Zebrafish embryo studies further support a favorable safety profile, with no sublethal effects observed at a concentration of 10 µM.[1][2] This guide provides a comprehensive overview of the key toxicity studies, their methodologies, and the associated findings.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preliminary toxicity screening of MM-129.
Table 1: In Vivo Toxicity Studies in Mice
| Study Type | Dosing Regimen | Dose Level (µmol/kg) | Key Observations | Reference |
| Short-Term (24h) | Single i.p. injection | 10, 20, 40 | No mortality or signs of toxicity at any dose. Transient, dose-dependent sedation, ataxia, and inhibition of motor activity at higher doses. | [6] |
| Long-Term (14-day) | Daily i.p. injections | 10 | No mortality or signs of toxicity. Normal hematological, biochemical, liver, and renal function parameters at study conclusion. | [1][2][6] |
| 20 | 40% mortality within the first week. Clinical signs included low hypoactivity. | [6] | ||
| 40 | 60% mortality. Pronounced clinical signs including hypoactivity, asthenia, and piloerection. | [6] |
Table 2: Zebrafish Embryo Toxicity Study
| Assay Type | Concentration (µM) | Observation Period | Key Findings | Reference |
| Embryo Viability | 10 | Up to 120 hpf | No sublethal effects detected. | [1][2] |
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Route of Administration | Value | Reference |
| Bioavailability | Intraperitoneal (i.p.) | 68.6% | [1][2][6] |
Experimental Protocols
Murine Acute and Sub-Chronic Toxicity Assessment
Objective: To evaluate the safety and tolerability of MM-129 after single (acute) and repeated (sub-chronic) intraperitoneal administrations in mice.
Animal Model:
-
Species: Mouse (strain not specified in source)
-
Health Status: Healthy, pathogen-free
Methodology:
-
Acclimatization: Animals were acclimatized to laboratory conditions before the start of the study.
-
Grouping: Animals were randomly assigned to control (vehicle) and treatment groups.
-
Dose Preparation: MM-129 was prepared in a suitable vehicle for intraperitoneal injection.
-
Administration:
-
Short-Term Study: A single intraperitoneal injection of MM-129 was administered at doses of 10, 20, and 40 µmol/kg.
-
Long-Term Study: MM-129 was administered daily via intraperitoneal injection for 14 consecutive days at doses of 10, 20, and 40 µmol/kg.
-
-
Clinical Observations:
-
Animals were observed for clinical signs of toxicity, including changes in behavior (sedation, ataxia, motor activity), physical appearance (piloerection), and general health (asthenia).
-
Observations were conducted continuously for the first few hours post-administration and then daily for the duration of the study.
-
Mortality was recorded daily.
-
-
Endpoint Analysis (Long-Term Study):
-
At the end of the 14-day period, blood samples were collected for hematological and biochemical analysis to assess liver and renal function.
-
Zebrafish Embryo Toxicity Assay
Objective: To assess the potential developmental toxicity of MM-129 using a zebrafish embryo model.
Animal Model:
-
Species: Zebrafish (Danio rerio) embryos
-
Age: 0-2 hours post-fertilization (hpf)
Methodology:
-
Assay Setup: Healthy, fertilized zebrafish embryos were placed in multi-well plates containing embryo medium.
-
Compound Exposure: Embryos were exposed to MM-129 at a concentration of 10 µM. A control group with embryo medium alone was run in parallel.
-
Incubation: The plates were incubated under standard conditions (e.g., 28.5°C).
-
Developmental Assessment: Embryos were observed under a stereomicroscope at regular intervals up to 120 hpf.
-
Endpoints Evaluated: Sublethal endpoints such as mortality, hatching rate, heart rate, and morphological abnormalities were assessed. The study reported no sublethal effects at the tested concentration.[1]
Visualizations: Signaling Pathways and Workflows
MM-129 Mechanism of Action: Signaling Pathway
Caption: MM-129 inhibits BTK, PI3K, and PD-L1, disrupting tumor survival and immune evasion.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Workflow for conducting murine in vivo toxicity studies of MM-129.
References
- 1. Preclinical Toxicity and Safety of MM-129—First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Toxicity and Safety of MM-129-First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MM-129 as a Novel Inhibitor Targeting PI3K/AKT/mTOR and PD-L1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
EBC-129 is a novel, first-in-class antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of advanced solid tumors.[1][2][3] This technical guide provides a comprehensive overview of EBC-129, including its mechanism of action, preclinical and clinical data, and the signaling pathways it modulates. EBC-129 selectively targets a specific N256-glycosylation site conserved on both carcinoembryonic antigen-related cell adhesion molecules (CEACAM) 5 and 6, which are overexpressed in a variety of solid tumors and are implicated in tumor progression and metastasis.[1][4] The targeted delivery of the potent microtubule inhibitor, monomethyl auristatin E (MMAE), to cancer cells leads to cell cycle arrest and apoptosis.[3][] This document is intended to serve as a resource for researchers and drug development professionals interested in the science and therapeutic potential of EBC-129 and related compounds.
Introduction to EBC-129
EBC-129 is an investigational antibody-drug conjugate developed in Singapore that has received Fast Track Designation from the U.S. Food and Drug Administration (FDA) for the treatment of pancreatic ductal adenocarcinoma (PDAC).[4][6] It is composed of a fully humanized monoclonal antibody that specifically recognizes a glycosylated epitope on CEACAM5 and CEACAM6, linked to the cytotoxic payload MMAE via a cleavable linker.[2] This targeted approach allows for the selective destruction of cancer cells while sparing healthy tissues, potentially leading to a more favorable safety profile compared to traditional chemotherapy.[2]
The unique targeting of a glycosylated form of CEACAM5/6 allows EBC-129 to act on a broader range of cancers, including those that express either CEACAM5 or CEACAM6 alone, or both.[2][6] Preclinical and early clinical data have shown encouraging anti-tumor activity in heavily pretreated patient populations, particularly in PDAC.[1][7]
Mechanism of Action
The mechanism of action of EBC-129 is a multi-step process designed for targeted cancer cell cytotoxicity:
-
Binding to Target Antigens: The monoclonal antibody component of EBC-129 binds with high specificity to the N256-glycosylated epitope on CEACAM5 and CEACAM6 proteins expressed on the surface of tumor cells.[1][4]
-
Internalization: Upon binding, the EBC-129-antigen complex is internalized into the cancer cell.[2]
-
Payload Release: Inside the cell, the cleavable linker is processed, releasing the active cytotoxic agent, MMAE.[]
-
Microtubule Disruption: MMAE, a potent antimitotic agent, binds to tubulin and inhibits its polymerization, leading to the disruption of the microtubule network.[]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubules results in a G2/M phase cell cycle arrest, ultimately triggering programmed cell death (apoptosis).[3][8]
-
Bystander Effect: The released MMAE may also be able to diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the bystander effect.
In addition to its cytotoxic payload delivery, the antibody component of EBC-129 may also exert anti-tumor effects through antibody-dependent cellular cytotoxicity (ADCC).[1]
Signaling Pathways of CEACAM5 and CEACAM6
CEACAM5 and CEACAM6 are glycosylphosphatidylinositol (GPI)-anchored proteins that are overexpressed in a wide range of human tumors.[9] Their overexpression is often associated with poor prognosis and is known to play a role in cell adhesion, migration, invasion, and inhibition of apoptosis.[9]
CEACAM5 and CEACAM6 can modulate intracellular signaling through their association with other membrane proteins, such as integrins, within lipid rafts.[9] This can lead to the activation of several downstream signaling cascades, including:
-
TGF-β Signaling: CEACAM5 and CEACAM6 have been identified as major target genes for Smad3-mediated transforming growth factor-beta (TGF-β) signaling.[10][11]
-
Integrin Signaling: Co-localization of CEACAM5/6 with integrins can activate pathways involving integrin-linked kinase (ILK), phosphoinositide 3-kinase (PI3K), and Akt, which promote cell survival and proliferation.[9]
-
Src Family Kinases: CEACAM6 can activate the Src/focal adhesion kinase axis, contributing to resistance to anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix).
Quantitative Data from Clinical Trials
EBC-129 is currently being evaluated in a Phase 1 clinical trial (NCT05701527) in patients with advanced solid tumors.[12][13] The study consists of a dose-escalation phase and a dose-expansion phase, with EBC-129 administered as a monotherapy and in combination with pembrolizumab.[14][15]
Table 1: Phase 1 Clinical Trial Efficacy Data in Pancreatic Ductal Adenocarcinoma (PDAC) [1][7]
| Endpoint | All Evaluable Patients (n=20) | 1.8 mg/kg Dose (n=8) | 2.2 mg/kg Dose (n=10) |
| Objective Response Rate (ORR) | 20% | 25% | 20% |
| Disease Control Rate (DCR) | 71.4% | - | - |
| Median Progression-Free Survival (PFS) | 12.9 weeks | 19.1 weeks | 12.1 weeks |
Table 2: Phase 1 Dose Escalation Cohorts [1]
| Dose Level |
| 0.3 mg/kg |
| 0.6 mg/kg |
| 1.2 mg/kg |
| 1.8 mg/kg |
| 2.0 mg/kg |
| 2.2 mg/kg |
Experimental Protocols
Detailed experimental protocols for the clinical development of EBC-129 are proprietary. However, based on publicly available information, the key methodologies employed in the Phase 1 clinical trial (NCT05701527) are outlined below.
5.1. Study Design
The Phase 1 study is a multi-center, open-label trial with four main parts: a dose-escalation phase (Part A), a dose-expansion phase with EBC-129 monotherapy (Part B), a dose-expansion phase with EBC-129 in combination with pembrolizumab (Part C), and a part to evaluate different dosing schedules (Part D).[14] EBC-129 is administered via intravenous infusion every 21 days.[12]
5.2. Patient Population
The study enrolls adult patients with locally advanced unresectable or metastatic solid tumors who have progressed on standard-of-care therapies.[14] Key inclusion criteria include an ECOG performance status of 0-1 (for most cohorts), adequate organ function, and measurable disease.[14]
5.3. Efficacy and Safety Assessments
-
Efficacy: Tumor responses are assessed according to RECIST v1.1 criteria.[1]
-
Safety: The safety and tolerability of EBC-129 are the primary endpoints, with adverse events graded according to NCI CTCAE.[1]
5.4. Biomarker Analysis
Tumor tissue is assessed for the expression of the N256-glycosylated CEACAM5/6 target using an analytically validated immunohistochemistry (IHC) assay.[4]
Conclusion and Future Directions
EBC-129 represents a promising new therapeutic strategy for patients with advanced solid tumors, particularly those with high unmet medical needs like pancreatic cancer. Its novel targeting of a glycosylated epitope on both CEACAM5 and CEACAM6, combined with the potent cytotoxicity of MMAE, provides a strong rationale for its continued development. The early clinical data are encouraging, demonstrating a manageable safety profile and signs of clinical activity.
Future research will focus on the continued clinical development of EBC-129, both as a monotherapy and in combination with other anti-cancer agents such as immune checkpoint inhibitors. Further investigation into the predictive value of the target biomarker and the mechanisms of resistance will be crucial for optimizing patient selection and treatment outcomes. A Phase 2 trial is planned to launch in 2026.[1]
References
- 1. targetedonc.com [targetedonc.com]
- 2. First Made-in-Singapore Antibody-Drug Conjugate Approved to Enter Clinical Trials [a-star.edu.sg]
- 3. Facebook [cancer.gov]
- 4. Experimental Drug Development Centre Granted U.S. FDA Fast Track Designation for Antibody-Drug Conjugate EBC-129 to Treat Pancreatic Ductal Adenocarcinoma - EDDC [eddc.sg]
- 6. US FDA approves Singapore’s first locally developed ADC for clinical trials - EDDC [eddc.sg]
- 7. A Study of EBC-129 in Advanced Solid Tumours [clin.larvol.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the tumour biology of the GPI-anchored carcinoembryonic antigen family members CEACAM5 and CEACAM6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CEACAM5 and CEACAM6 are major target genes for Smad3-mediated TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Experimental Drug Development Centre Granted U.S. FDA Fast Track Designation for Antibody-Drug Conjugate EBC-129 to Treat Pancreatic Ductal Adenocarcinoma [prnewswire.com]
- 14. Facebook [cancer.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
An In-Depth Technical Guide to the DMX-129 Class of Molecules: Potent Inhibitors of IKKε and TBK1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DMX-129 class of molecules represents a promising new frontier in the development of targeted therapies for a range of diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the core scientific principles underlying this class of molecules, with a specific focus on the lead compound, this compound. As potent and selective inhibitors of the non-canonical IκB kinases, IKKε (Inhibitor of nuclear factor kappa-B kinase epsilon) and TBK1 (TANK-binding kinase 1), these molecules offer a novel mechanistic approach to modulating key signaling pathways implicated in pathological processes. This document details the mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the relevant biological pathways to serve as a foundational resource for researchers in the field.
Introduction to the this compound Class and its Therapeutic Rationale
The this compound class of molecules are small molecule inhibitors targeting the serine/threonine kinases IKKε and TBK1. These kinases are central components of the innate immune system, playing a critical role in the production of type I interferons and other inflammatory cytokines in response to pathogenic threats. However, aberrant activation of the IKKε/TBK1 signaling axis has been implicated in the pathogenesis of various diseases.
In oncology, IKKε and TBK1 have been shown to promote the survival and proliferation of cancer cells, contribute to therapeutic resistance, and modulate the tumor microenvironment to suppress anti-tumor immunity.[1] In inflammatory diseases, dysregulation of this pathway can lead to chronic inflammation and tissue damage. Therefore, the development of selective inhibitors for IKKε and TBK1, such as this compound, presents a compelling therapeutic strategy.
This compound is a potent dual inhibitor of IKKε and TBK1.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-((5-cyclopropyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)amino)benzenesulfonamide |
| CAS Number | 1623123-95-4 |
| Molecular Formula | C19H17FN8 |
| Molecular Weight | 376.39 g/mol |
| IC50 (IKKε) | <30 nM |
| IC50 (TBK1) | <30 nM |
Mechanism of Action: The IKKε/TBK1 Signaling Pathway
IKKε and TBK1 are key downstream kinases in signaling pathways initiated by various pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, these receptors trigger a signaling cascade that leads to the recruitment and activation of IKKε and TBK1.
The primary substrates of IKKε and TBK1 are the interferon regulatory factors (IRFs), IRF3 and IRF7. Phosphorylation of these IRFs by IKKε/TBK1 induces their dimerization and translocation to the nucleus, where they bind to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes (e.g., IFN-α and IFN-β), leading to their transcription.
In addition to their role in interferon production, IKKε and TBK1 can also activate the NF-κB signaling pathway, further contributing to the inflammatory response. The intricate signaling network regulated by IKKε and TBK1 is a critical control point in the innate immune response.
Signaling Pathway Diagram
Figure 1. Simplified diagram of the IKKε/TBK1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
To date, publicly available quantitative data for this compound is limited. The primary reported value is its potent inhibitory activity against its target kinases.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | IKKε | Biochemical | <30 | [2] |
| This compound | TBK1 | Biochemical | <30 | [2] |
Further preclinical data, including pharmacokinetic and in vivo efficacy data, are not yet publicly available for this compound. However, studies on other TBK1/IKKε inhibitors have demonstrated their potential in various disease models. For instance, the inhibitor momelotinib has shown efficacy in a murine model of acute myeloid leukemia. Additionally, a dual TBK1/IKKε inhibitor has been shown to potentiate the effects of anti-PD-L1 therapy in a xenograft model.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound and other IKKε/TBK1 inhibitors.
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is described in patent WO2014128486A1. While the full step-by-step procedure is extensive, the general synthetic strategy involves the construction of the core pyrimidine scaffold followed by subsequent functionalization. The synthesis of related pyrimidine compounds often involves the reaction of a β-ketoester with a guanidine derivative, followed by oxidation.
In Vitro Kinase Inhibition Assay
The potency of this compound against IKKε and TBK1 can be determined using a variety of in vitro kinase assay formats. The LanthaScreen™ Eu Kinase Binding Assay is a robust and sensitive method for measuring the binding affinity of inhibitors to their target kinases.
Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the active site of the kinase. When both the antibody and the tracer are bound to the kinase, a high FRET signal is generated. A test compound that competes with the tracer for binding to the kinase will cause a decrease in the FRET signal.
Materials:
-
Recombinant His-tagged IKKε or TBK1
-
LanthaScreen™ Eu-anti-His Antibody
-
Kinase Tracer 236
-
This compound (or other test compounds)
-
5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of time-resolved FRET measurements
Procedure:
-
Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled water.
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in 1X Kinase Buffer to the desired final concentrations.
-
Prepare Kinase/Antibody Mixture: Dilute the recombinant kinase and the Eu-anti-His antibody in 1X Kinase Buffer to the recommended concentrations.
-
Prepare Tracer Solution: Dilute the Kinase Tracer 236 in 1X Kinase Buffer to the recommended concentration.
-
Assay Assembly:
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Figure 2. Workflow for the in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound class of molecules, exemplified by the potent dual IKKε/TBK1 inhibitor this compound, holds significant promise for the development of novel therapeutics. The well-defined mechanism of action, targeting a critical node in inflammatory and oncogenic signaling, provides a strong rationale for further investigation.
Future research should focus on a number of key areas:
-
Comprehensive Preclinical Evaluation: Detailed pharmacokinetic and pharmacodynamic studies of this compound in relevant animal models are crucial to understand its in vivo behavior and therapeutic potential.
-
Efficacy in Disease Models: Evaluation of this compound in a range of cancer and inflammatory disease models will be necessary to identify the most promising clinical indications.
-
Biomarker Development: The identification of predictive biomarkers will be essential for patient selection and for monitoring treatment response in future clinical trials.
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the this compound scaffold could lead to the development of next-generation inhibitors with improved potency, selectivity, and drug-like properties.
This technical guide provides a solid foundation for researchers and drug developers interested in the this compound class of molecules. As our understanding of the complex roles of IKKε and TBK1 in health and disease continues to evolve, the therapeutic potential of targeting these kinases with selective inhibitors like this compound will undoubtedly become a major focus of translational research.
References
Methodological & Application
Application Notes and Protocols for MM-129 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-129 is a novel pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide, a derivative of 1,2,4-triazine, that has demonstrated significant anti-tumor activity, particularly against colorectal cancer.[4] It functions as a dual-mechanism inhibitor, targeting key signaling pathways involved in tumorigenesis and immune evasion.[2][4] These application notes provide detailed protocols for utilizing MM-129 in cell culture experiments to study its effects on cancer cells. The primary cell lines discussed are DLD-1 and HT-29, both of which are human colorectal adenocarcinoma cell lines.
Mechanism of Action
MM-129 exerts its anticancer effects through the inhibition of the Bruton's tyrosine kinase (BTK) and the PI3K/AKT/mTOR signaling pathways.[4][5] This inhibition leads to cell cycle arrest and the induction of apoptosis.[1][2] Additionally, MM-129 has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, suggesting a role in modulating the tumor microenvironment and potentially enhancing anti-tumor immunity.[1][4]
Data Presentation
The following tables summarize the quantitative and qualitative effects of MM-129 on various cellular parameters in DLD-1 and HT-29 colorectal cancer cells.
Table 1: Effect of MM-129 on Protein Expression and Signaling Pathways
| Target Protein/Pathway | Cell Line | Effect of MM-129 Treatment | Reference |
| p-BTK | DLD-1, HT-29 | Downregulation | [6] |
| PI3K/AKT/mTOR Pathway | DLD-1, HT-29 | Inhibition | [1][5] |
| p-Akt | DLD-1, HT-29 | Downregulation | [1] |
| mTOR | DLD-1, HT-29 | Downregulation | [1] |
| CDK2 | DLD-1, HT-29 | Downregulation | [1] |
| PD-L1 (mRNA and protein) | DLD-1, HT-29 | Downregulation | [1] |
| SIRT1/STAT3 Pathway | DLD-1, HT-29 | Modulation | [3] |
| p-Sirt1 | DLD-1, HT-29 | Upregulation | [3] |
| p-Stat3 | DLD-1, HT-29 | Downregulation | [3] |
Table 2: Cellular Effects of MM-129
| Cellular Process | Cell Line | Effect of MM-129 Treatment | Quantitative Data | Reference |
| Apoptosis | DLD-1 | Increased early and late apoptosis | ~73.1% apoptotic cells with 10 µM MM-129 for 24h | [5] |
| Apoptosis | HT-29 | Increased early and late apoptosis | ~65.2% apoptotic cells with 10 µM MM-129 for 24h | [5] |
| Cell Cycle | DLD-1, HT-29 | Cell cycle arrest in G0/G1 phase | Increased population of cells in G0/G1 | [1] |
| Mitochondrial Membrane Potential | DLD-1, HT-29 | Decreased | Not specified | [5] |
| Phosphatidylserine Externalization | DLD-1, HT-29 | Enhanced | Not specified | [5] |
| Caspase Activity | DLD-1, HT-29 | Enhanced | Not specified | [5] |
| Cellular Senescence (5-FU induced) | DLD-1, HT-29 | Counteracted | Reduced p21 levels and SA-β-gal positive cells | [3] |
Experimental Protocols
Herein are detailed protocols for the culture of DLD-1 and HT-29 cells and for key experiments to assess the efficacy of MM-129.
Protocol 1: General Cell Culture of DLD-1 and HT-29 Cells
Materials:
-
DLD-1 (ATCC® CCL-221™) or HT-29 (ATCC® HTB-38™) cells
-
DMEM or McCoy's 5A Medium (for HT-29), or RPMI-1640 (for DLD-1)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
6-well, 24-well, or 96-well cell culture plates
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:6.
Protocol 2: Treatment of Cells with MM-129
Materials:
-
MM-129 compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
-
DLD-1 or HT-29 cells seeded in appropriate culture plates
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of MM-129 in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the MM-129 stock solution in complete growth medium to the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM).[5][6] Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent toxicity. A vehicle control (DMSO only) should always be included.
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. The next day, replace the medium with fresh medium containing the desired concentrations of MM-129 or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5][6]
Protocol 3: Apoptosis Assay using Annexin V Staining and Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and control cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with MM-129, collect both floating and adherent cells. For adherent cells, trypsinize and combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[7][8]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis for Protein Expression
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BTK, anti-p-Akt, anti-PD-L1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
Mandatory Visualizations
Caption: MM-129 inhibits BTK and PI3K/AKT/mTOR pathways and downregulates PD-L1.
Caption: Experimental workflow for evaluating the effects of MM-129 on cancer cells.
References
- 1. MM-129 as a Novel Inhibitor Targeting PI3K/AKT/mTOR and PD-L1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MM-129 as a Novel Inhibitor Targeting PI3K/AKT/mTOR and PD-L1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical Toxicity and Safety of MM-129—First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer [mdpi.com]
- 5. Assessment of an Anticancer Effect of the Simultaneous Administration of MM-129 and Indoximod in the Colorectal Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
how to use DMX-129 in animal models
An extensive search for a research compound specifically named "DMX-129" for use in animal models has yielded no relevant scientific or research information. The search results were consistently dominated by unrelated subjects, including the musician DMX and a car audio receiver.
This suggests that "this compound" may be an internal, unpublished, or incorrect designation for a research compound. Without a clear identification of the substance, it is not possible to provide the detailed application notes, protocols, data tables, and diagrams as requested.
Researchers, scientists, and drug development professionals are advised to verify the specific chemical name, CAS number, or any alternative nomenclature for the compound of interest to ensure accurate information retrieval.
Should a more specific identifier for this compound become available, a detailed and accurate response addressing the core requirements of data presentation, experimental protocols, and visualizations can be formulated.
Application Notes and Protocols for Investigational Agent EBC-129
A Note on Compound Identification: The designation "DMX-129" is not uniquely assigned to a single agent in publicly available scientific literature. Several investigational compounds bear the "-129" suffix. This document focuses on EBC-129 , a first-in-class antibody-drug conjugate, due to the availability of recent clinical trial data. Other agents identified with similar designations include:
-
MCLA-129: A human anti-EGFR and anti-c-MET bispecific antibody.
-
MM-129: An inhibitor of BTK/PI3K/AKT/mTOR and PD-L1.
-
AGMB-129 (Ontunisertib): An oral, GI-restricted inhibitor of ALK5.
Researchers should verify the specific agent of interest for their application.
EBC-129: Overview and Mechanism of Action
EBC-129 is a first-in-Singapore antibody-drug conjugate (ADC) being investigated for the treatment of solid tumors.[1] As an ADC, it combines a monoclonal antibody with a potent cytotoxic "payload," designed to deliver the cell-killing agent directly to cancer cells while minimizing damage to healthy tissue.[1]
Mechanism of Action: The antibody component of EBC-129 targets a specific glycosylation site found on both carcinoembryonic antigen-related cell adhesion molecules (CEACAM) 5 and 6.[1] These proteins are over-expressed on the surface of various cancer cells.[1] The cytotoxic payload is monomethyl auristatin E (MMAE), a drug known to be effective in other marketed ADCs.[1]
The process is as follows:
-
Binding: The antibody portion of EBC-129 binds to the specific epitope on CEACAM5 and CEACAM6 on the cancer cell surface.[1]
-
Internalization: The ADC is then taken into the cancer cell.[1]
-
Payload Release: Inside the cell, the linker connecting the antibody and MMAE is cleaved, releasing the toxic payload.[1]
-
Cell Death: The released MMAE disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis (cell death).[1]
MMAE may also contribute to immunogenic cell death, suggesting potential for combination therapies with checkpoint inhibitors.[1]
Dosage and Administration
The following dosage information is derived from a Phase 1 clinical trial (NCT05701527) in patients with advanced solid tumors.[2][3] These are investigational doses and should not be used for clinical decision-making outside of a formal clinical trial.
Table 1: Phase 1a Dose Escalation Cohorts [3]
| Dose Level | Dosage (mg/kg) |
|---|---|
| 1 | 0.3 |
| 2 | 0.6 |
| 3 | 1.2 |
| 4 | 1.8 |
| 5 | 2.0 |
| 6 | 2.2 |
Table 2: Recommended Phase 2 Doses (as of early 2025) [2]
| Dosage (mg/kg) |
|---|
| 1.8 |
| 2.2 |
Administration:
-
EBC-129 is administered intravenously.
-
The dosing frequency in the Phase 1 trial was every 3 weeks.[2]
Clinical Trial Protocols
Phase 1 Study (NCT05701527) in Advanced Solid Tumors
Objective: To determine the safety and tolerability of EBC-129 in patients with advanced solid tumors and to establish the recommended Phase 2 dose.[1][3] Secondary objectives included evaluating anti-cancer activity and pharmacokinetics.[3]
Patient Population:
-
Patients with metastatic solid tumors for which standard treatment has failed.[1][3]
-
Tumor types included pancreatic, colorectal, esophageal, gastric, neuroendocrine prostate, and appendiceal cancers.[3]
-
ECOG performance status of 0 or 1.[3]
Methodology:
-
Study Design: Phase 1a dose-escalation study using a Bayesian design.[3]
-
Treatment: EBC-129 administered every 3 weeks at escalating doses (see Table 1).[2][3]
-
Primary Endpoint: Safety, including the incidence of dose-limiting toxicities (DLTs).[3]
-
Key Assessments:
Summary of Clinical Findings
The following tables summarize key efficacy and safety data from the Phase 1 trial, with a focus on patients with pancreatic ductal adenocarcinoma (PDAC).
Table 3: Efficacy of EBC-129 in Heavily Pretreated PDAC Patients (ASCO 2025 Data) [2]
| Metric | Overall (All Doses) | 1.8 mg/kg Dose | 2.2 mg/kg Dose |
|---|---|---|---|
| Objective Response Rate (ORR) | 20.0% | 25% | 20.0% |
| Disease Control Rate (DCR) | 71.4% | - | - |
| Median Progression-Free Survival (PFS) | 12.9 weeks | 19.1 weeks | 12.1 weeks |
Table 4: Key Safety Findings (as of August 2024) [3]
| Finding | Description |
|---|---|
| Maximum Tolerated Dose (MTD) | Determined to be 2.2 mg/kg. |
| Dose-Limiting Toxicities (DLTs) | - Grade 4 neutropenia (at 2.2 mg/kg)- Grade 3 increased AST (at 2.0 mg/kg) |
| Most Common Grade 3+ Treatment-Emergent Adverse Events (TEAEs) | - Decreased neutrophil count (55%)- Anemia (11%)- Decreased white blood cell count (11%) |
Preclinical Development
Prior to human trials, EBC-129 underwent a comprehensive preclinical development program.[1] This included:
-
Antibody Characterization: Identification and characterization of the monoclonal antibody and its target epitope.[1]
-
In Vivo Testing: Elucidation of the mechanism of action through in vivo models.[1]
-
Toxicology Studies: Required safety, toxicity, and toxicology studies to support an Investigational New Drug (IND) application.[1]
-
Manufacturing: Production of EBC-129 under Good Manufacturing Practices (GMP).[1]
Future Directions
The FDA has granted Fast Track designation to EBC-129 for pancreatic ductal adenocarcinoma.[3] Future research will likely involve:
-
Phase 2 studies to further evaluate efficacy at the recommended doses.
-
Evaluation of EBC-129 in combination with other anticancer agents, such as checkpoint inhibitors like pembrolizumab.[3]
-
Expansion into other solid tumor types with high CEACAM5/6 expression.
References
Application Notes and Protocols for the Quantification of DMX-129
Disclaimer: The identity of "DMX-129" could not be definitively established through public domain searches. For the purpose of these application notes and protocols, it is assumed that this compound is a small molecule drug candidate. The following methods are generalized based on standard practices for the quantification of small molecules in biological matrices and should be adapted and validated for the specific physicochemical properties of this compound once they are known.
Introduction
These application notes provide detailed protocols for the quantitative analysis of this compound in biological matrices, such as human plasma and urine. The described methods are essential for pharmacokinetic and toxicokinetic studies in drug development. Two common analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is generally preferred for its higher sensitivity and selectivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound at higher concentrations and in simpler matrices.
Experimental Protocol: HPLC-UV
Objective: To quantify this compound in human plasma using HPLC-UV.
Materials:
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the matrix
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid
-
Human plasma (drug-free)
-
Volumetric flasks, pipettes, and autosampler vials
Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a stock solution of the Internal Standard (1 mg/mL) in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution to create calibration standards.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-10 min: 90-10% B
-
10-12 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 280 nm).
-
Data Presentation: HPLC-UV
Table 1: Typical HPLC-UV Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it the gold standard for quantifying drugs in biological matrices, especially at low concentrations.
Experimental Protocol: LC-MS/MS
Objective: To quantify this compound in human plasma using LC-MS/MS.
Materials:
-
This compound reference standard
-
Stable isotope-labeled this compound (this compound-d4) as internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Equipment:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
UPLC/HPLC system
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Standard Solution Preparation:
-
Prepare stock solutions of this compound (1 mg/mL) and this compound-d4 (1 mg/mL) in methanol.
-
Prepare working standard solutions for calibration curves and quality controls by serial dilution in drug-free plasma.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Pipette 200 µL of plasma sample, calibration standard, or quality control into a tube.
-
Add 20 µL of the IS working solution (this compound-d4).
-
Add 200 µL of 4% phosphoric acid and vortex.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute this compound and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the reference standard)
-
This compound-d4 (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the IS)
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
-
Data Presentation: LC-MS/MS
Table 2: Typical LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Matrix Effect | 85 - 115% |
| Recovery | > 90% |
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Signaling Pathway/Logical Relationship
The following diagram illustrates the logical flow of method selection based on the required sensitivity of the assay.
Caption: Decision tree for analytical method selection.
Application Notes and Protocols for In Vivo Studies with DMX-129 (DMXAA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMX-129, chemically known as 5,6-dimethylxanthenone-4-acetic acid (DMXAA), is a potent murine agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of DMXAA in preclinical cancer models, particularly in 129/Sv mice and other syngeneic models. DMXAA has demonstrated significant anti-tumor effects through a dual mechanism of action: disruption of tumor vasculature and induction of a robust anti-tumor immune response.[3][4] Its activity is primarily mediated by the activation of tumor-associated macrophages (TAMs) and other immune cells.[2][5]
Mechanism of Action: STING Pathway Activation
DMXAA activates the STING signaling cascade, a critical component of the innate immune system that detects cytosolic DNA. In murine models, DMXAA directly binds to and activates STING, leading to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1).[6][7][8] Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus.[7][8] This results in the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[9][10] The STING pathway also activates NF-κB, further contributing to the inflammatory response.[6] This cascade ultimately leads to the recruitment and activation of various immune cells, including macrophages, dendritic cells (DCs), and cytotoxic T lymphocytes (CTLs), creating a potent anti-tumor microenvironment.[3][4][11]
DMXAA-Induced STING Signaling Pathway
Caption: DMXAA activates the STING pathway, leading to the production of interferons and cytokines.
In Vivo Experimental Design
A well-designed in vivo study is critical to evaluate the efficacy and mechanism of DMXAA. Below is a general workflow for a typical preclinical study in a murine tumor model.
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. DMXAA causes tumor site-specific vascular disruption in murine non-small cell lung cancer, and like the endogenous non-canonical cyclic dinucleotide STING agonist, 2'3'-cGAMP, induces M2 macrophage repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The chemotherapeutic agent DMXAA potently and specifically activates the TBK1–IRF-3 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-tumor agent, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), induces IFN-β-mediated antiviral activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary Tumor Suppression and Systemic Immune Activation of Macrophages through the Sting Pathway in Metastatic Skin Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Preparing DMX-129 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of DMX-129, a potent inhibitor of IκB kinase ε (IKKε) and TANK-binding kinase 1 (TBK1). These kinases are critical components of the innate immune signaling pathway. Accurate preparation of this compound stock solutions is essential for reliable and reproducible experimental results in cell-based assays and other research applications. This guide includes the chemical and physical properties of this compound, a detailed step-by-step protocol for solubilization and storage, and important safety considerations.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets IKKε and TBK1, two non-canonical IκB kinases. These kinases play a pivotal role in the activation of interferon regulatory factor 3 (IRF3) and nuclear factor-κB (NF-κB), key transcription factors that orchestrate the expression of type I interferons and other inflammatory mediators in response to pathogenic stimuli. Due to its specific inhibitory action, this compound is a valuable tool for investigating the physiological and pathological roles of the IKKε/TBK1 signaling axis in immunity, oncology, and inflammatory diseases.
This compound Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₉H₁₇FN₈ | [1] |
| Molecular Weight | 376.39 g/mol | [1] |
| CAS Number | 1623123-95-4 | [1] |
| Appearance | White to off-white powder | N/A |
| Purity | ≥98% (typically) | N/A |
| Solubility | DMSO | N/A |
| Ethanol | Information not available | |
| Water | Information not available | |
| PBS | Information not available | |
| Storage (Powder) | -20°C for up to 2 years | [1] |
| Storage (in DMSO) | -80°C for up to 6 months | [1] |
| 4°C for up to 2 weeks | [1] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated DMSO (Dimethyl Sulfoxide)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 3.764 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 376.39 g/mol = 0.0037639 g = 3.764 mg
-
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 ml of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).
Safety Precautions
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and its solutions.
-
Handling: Avoid inhalation of the powder by working in a well-ventilated area or a chemical fume hood. Prevent contact with skin and eyes.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway involving IKKε and TBK1, the targets of this compound. Upon recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), a signaling cascade is initiated, leading to the activation of IKKε and TBK1. These kinases then phosphorylate and activate the transcription factor IRF3, which dimerizes and translocates to the nucleus to induce the expression of type I interferons.
Caption: IKKε/TBK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The diagram below outlines the logical workflow for the preparation of this compound stock solutions as described in the protocol.
Caption: Workflow for preparing this compound stock solutions.
References
Unraveling "DMX-129": A Multifaceted Identity Across Scientific and Technological Domains
Initial investigations into "DMX-129" reveal a landscape of diverse applications, with the designation referring to several distinct entities in unrelated fields. While the query specifically requested information on its use in high-throughput screening (HTS) assays, publicly available data does not currently associate a specific HTS reagent or platform with this name. Instead, "this compound" and similar designations are linked to cancer therapeutics, medical imaging agents, and even standards in entertainment technology. This report clarifies the different known entities to address the potential ambiguity surrounding "this compound."
DMXAA: A STING Agonist in Cancer Research
One prominent molecule with a similar nomenclature is 5,6-dimethylxanthenone-4-acetic acid (DMXAA). This compound is recognized as a murine agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Research has focused on its potential as a vascular-disrupting agent in the context of non-small cell lung cancer, where it appears to stimulate an anti-tumor immune response by inducing the production of pro-inflammatory cytokines from tumor-associated macrophages.[1]
Xenon Xe-129: An Inhaled Contrast Agent for Lung Imaging
In the realm of medical diagnostics, Xenon Xe-129 is a hyperpolarized contrast agent utilized in magnetic resonance imaging (MRI) for the evaluation of lung ventilation.[2] After inhalation, the gas distributes throughout the lungs, allowing for detailed visualization of pulmonary function.[2] Its pharmacokinetic properties are similar to that of non-polarized xenon, and it is eliminated from the body through exhalation.[2]
Ontunisertib (AGMB-129): A Targeted Therapy for Crohn's Disease
AGMB-129, also known as Ontunisertib, is an orally administered small molecule inhibitor of ALK5 (TGFβR1).[3] It is under clinical development for the treatment of Fibrostenosing Crohn's Disease.[3] The therapeutic is designed to act locally in the gastrointestinal tract to inhibit fibrosis, a major complication of the disease.[3]
EBC-129: An Antibody-Drug Conjugate for Solid Tumors
EBC-129 is an antibody-drug conjugate (ADC) that has received approval to enter first-in-human clinical trials for patients with solid tumors.[4] ADCs are a class of targeted cancer therapies that deliver a potent cytotoxic agent directly to cancer cells. The antibody component of EBC-129 targets specific epitopes over-expressed on the surface of cancer cells, leading to the internalization of the ADC and the release of the cell-killing payload.[4]
Other Mentions
The designation "DMX" is also prominently featured in the entertainment industry as DMX512, a standard protocol for controlling lighting, effects, and other stage equipment. Furthermore, the Isuzu D-MAX is a model of pickup truck.[5] An expired National Institutes of Health (NIH) grant, PAR-09-129, also solicited proposals for high-throughput screening assays, but this is a historical administrative identifier and not a reagent.[6]
Based on the available information, there is no clearly identified HTS assay reagent or platform named "this compound." The term is associated with multiple, distinct products and research areas. Researchers and scientists seeking information on HTS assays should specify the full chemical name or manufacturer of the reagent to obtain accurate and relevant protocols and data. Without a specific, identifiable HTS product, the generation of detailed application notes, protocols, and data tables as requested is not feasible.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. AGMB-129 – Agomab Therapeutics [agomab.com]
- 4. First Made-in-Singapore Antibody-Drug Conjugate Approved to Enter Clinical Trials [a-star.edu.sg]
- 5. Discover the Isuzu D-MAX | Isuzu UTE Australia [isuzuute.com.au]
- 6. Expired PAR-09-129: Solicitation of Assays for High Throughput Screening (HTS) in the Molecular Libraries Probe Production Centers Network (MLPCN) (R03) [grants.nih.gov]
Application Notes and Protocols: DMXAA (5,6-Dimethylxanthenone-4-Acetic Acid) in Molecular Biology
A-Note on Nomenclature: The compound DMXAA (5,6-Dimethylxanthenone-4-acetic acid) is a well-characterized murine STING (Stimulator of Interferon Genes) agonist. It is plausible that the query "DMX-129" refers to this molecule, and the following information is provided on that basis.
Introduction
DMXAA, also known as Vadimezan (ASA404), is a small molecule flavonoid that has been extensively studied for its potent anti-tumor effects in murine models.[1][2] Its primary mechanism of action involves the direct binding to and activation of the murine STING protein, a key mediator of innate immune responses.[1][3][4] This activation triggers downstream signaling cascades, leading to the production of type I interferons (IFN-β), pro-inflammatory cytokines, and chemokines.[1][2][3][5] Notably, DMXAA is a mouse-specific STING agonist and does not activate the human STING pathway, a fact that explains its lack of efficacy in human clinical trials.[1][3] In the field of molecular biology, DMXAA serves as a powerful tool to investigate STING-dependent signaling, study innate immunity, and modulate the function of immune cells, particularly macrophages.
Key Applications in Molecular Biology
-
Activation of the STING Signaling Pathway: DMXAA is a selective activator of the murine STING pathway, making it an invaluable tool for studying the downstream consequences of STING activation in mouse models and cell lines.[1][3]
-
Induction of Type I Interferons and Cytokines: Treatment of murine cells, especially macrophages and dendritic cells, with DMXAA leads to a robust production of IFN-β and a variety of other cytokines and chemokines, including TNF-α, IL-6, and IP-10.[1][2][6] This allows researchers to study the regulation and effects of these crucial immune mediators.
-
Macrophage Repolarization: DMXAA has been shown to repolarize anti-inflammatory M2-like macrophages towards a pro-inflammatory M1-like phenotype.[7][8] This application is particularly relevant for cancer immunology research, where reprogramming tumor-associated macrophages (TAMs) is a key therapeutic strategy.
Data Presentation
Table 1: In Vitro Cytokine and Chemokine Induction by DMXAA in Murine Tumors
| Cytokine/Chemokine | Fold Increase (DMXAA-treated vs. Control) |
| TNF-α | 56 |
| IP-10 (CXCL10) | 12 |
| IL-6 | >10 |
| KC (CXCL1) | >6 |
| MIP-2 (CXCL2/3) | >4 |
| MCP-1 (CCL2) | >2 |
| RANTES (CCL5) | >2 |
Data derived from L1C2 tumors treated with DMXAA.[6]
Table 2: Gene Expression Changes in M2-Polarized Macrophages after DMXAA Treatment
| Gene | Expression Change |
| Arg-1 | ▼ Down-regulated |
| Fizz1 | ▼ Down-regulated |
| iNOS | ▲ Up-regulated |
| IL-12p40 | ▲ Up-regulated |
Data shows the shift from an M2 to an M1 phenotype upon treatment with 20 µg/ml DMXAA for 24 hours.[7][8]
Signaling Pathway and Experimental Workflow Visualizations
Caption: DMXAA binds to murine STING, initiating TBK1-IRF3 and NF-κB pathways.
Caption: Workflow for inducing and analyzing M2 to M1 macrophage repolarization.
Experimental Protocols
Protocol 1: Preparation of DMXAA Stock Solution
Materials:
-
DMXAA powder (e.g., Sigma-Aldrich, D5817)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's information, DMXAA is soluble in DMSO at concentrations up to at least 5.65 mg/mL (20 mM).
-
To prepare a 10 mg/mL stock solution, weigh 5 mg of DMXAA powder and dissolve it in 0.5 mL of sterile DMSO.
-
Vortex thoroughly until the DMXAA is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: In Vitro Macrophage Repolarization Assay
This protocol details the treatment of M2-polarized murine bone marrow-derived macrophages (BMDMs) with DMXAA to induce a shift towards an M1 phenotype.
Part A: Generation and Polarization of BMDMs
-
Isolate bone marrow cells from the femurs and tibias of mice according to standard laboratory protocols.
-
Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.
-
To polarize the BMDMs towards an M2 phenotype, replace the medium with fresh medium containing 40 ng/mL of murine IL-4.[7]
-
Incubate for 48 hours.
Part B: DMXAA Treatment
-
After the 48-hour polarization, replace the medium with fresh medium containing the desired concentration of DMXAA (e.g., a dose-response from 5 to 20 µg/mL).[7]
-
For the vehicle control, add an equivalent volume of DMSO to a separate set of wells.
Part C: Sample Collection
-
After the 24-hour incubation, carefully collect the cell culture supernatants. Centrifuge to remove any cell debris and store at -80°C for subsequent cytokine analysis by ELISA.
-
Wash the adherent cells once with cold PBS.
-
Lyse the cells directly in the culture plate by adding a suitable lysis buffer (e.g., QIAzol or TRIzol). Store the lysate at -80°C for RNA extraction.
Protocol 3: Analysis of Macrophage Repolarization by qRT-PCR
Materials:
-
RNA extraction kit (e.g., Qiagen RNeasy)
-
cDNA synthesis kit (e.g., Invitrogen SuperScript II)
-
SYBR Green qPCR master mix
-
Primers for target genes (iNOS, Arg-1, Fizz1, IL-12p40) and a housekeeping gene (e.g., β-actin)
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates collected in Protocol 2, Part C, following the manufacturer's instructions. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[2]
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for one target gene, and the diluted cDNA.
-
Run the qPCR reaction using a standard thermal cycling program.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Calculate the fold change in gene expression in DMXAA-treated cells relative to the vehicle-treated control cells.
-
Protocol 4: Analysis of Cytokine Production by ELISA
Materials:
-
ELISA kits for murine TNF-α, IL-6, and IL-12 (e.g., from BD Biosciences or R&D Systems)
-
Culture supernatants collected in Protocol 2, Part C
-
ELISA plate reader
Procedure:
-
Bring the collected supernatants and all ELISA kit reagents to room temperature.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and the collected supernatants to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate.
-
Adding a biotinylated detection antibody.
-
Washing the plate.
-
Adding an enzyme-linked avidin/streptavidin conjugate.
-
Washing the plate.
-
Adding a substrate solution and incubating until color develops.
-
Stopping the reaction.
-
-
Read the absorbance of each well using a plate reader.
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of each cytokine in the samples by interpolating their absorbance values on the standard curve.
References
- 1. The anti-tumor agent, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), induces IFN-β-mediated antiviral activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 3. DMXAA | STING-Dependent Signaling | Tocris Bioscience [tocris.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Tumor Suppression and Systemic Immune Activation of Macrophages through the Sting Pathway in Metastatic Skin Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization - PMC [pmc.ncbi.nlm.nih.gov]
DMX-129: A Potent Dual Inhibitor for Interrogating IKKε/TBK1 Signaling in Innate Immunity
For Research Use Only. Not for use in diagnostic procedures.
Abstract
DMX-129 is a potent and specific small molecule inhibitor of the non-canonical IκB kinase (IKK) homologs, IKKε (IKBKE) and TANK-binding kinase 1 (TBK1). With an in vitro IC50 value of less than 30 nM for both kinases, this compound serves as a valuable chemical tool for elucidating the physiological and pathological roles of IKKε and TBK1. These kinases are critical nodes in the innate immune system, orchestrating antiviral responses and inflammatory signaling. This document provides detailed application notes and protocols for utilizing this compound to study the IKKε/TBK1 signaling pathway, particularly its role in the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-κB (NF-κB).
Introduction
IKKε and TBK1 are serine-threonine kinases that play a pivotal, often redundant, role in the signaling cascades initiated by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and the stimulator of interferon genes (STING) pathway[1]. Upon activation by upstream sensors of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IKKε and TBK1 phosphorylate key downstream transcription factors, IRF3 and components of the NF-κB pathway. This phosphorylation is a critical step for their activation and subsequent translocation to the nucleus, where they induce the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines. Given their central role in innate immunity, dysregulation of IKKε and TBK1 has been implicated in various diseases, including autoimmune disorders, inflammatory conditions, and cancer[1].
This compound offers researchers a powerful tool to dissect the intricate signaling networks governed by IKKε and TBK1. Its high potency and specificity allow for the targeted inhibition of these kinases, enabling the study of their downstream consequences in various cellular contexts.
Data Presentation
| Parameter | Value | Kinase Target(s) | Reference |
| IC50 | < 30 nM | IKKε, TBK1 | [2][3] |
This table summarizes the reported in vitro inhibitory potency of this compound against its primary kinase targets.
Signaling Pathways
The following diagram illustrates the central role of IKKε and TBK1 in the innate immune signaling pathway leading to the activation of IRF3 and NF-κB. This compound can be used to block the activity of IKKε and TBK1 at the indicated point in the pathway.
Caption: IKKε/TBK1 signaling pathway inhibited by this compound.
Experimental Protocols
The following protocols provide a general framework for using this compound in cell-based assays. Optimal conditions, including cell type, this compound concentration, and treatment duration, should be determined empirically for each experimental system.
Protocol 1: Inhibition of IRF3 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of IRF3 in response to an innate immune stimulus.
Materials:
-
Cells capable of activating the IKKε/TBK1 pathway (e.g., THP-1 monocytes, A549 lung carcinoma cells, or mouse embryonic fibroblasts)
-
This compound (stock solution in DMSO)
-
Appropriate innate immune stimulus (e.g., poly(I:C), LPS, cGAMP)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Workflow Diagram:
Caption: Workflow for assessing this compound's effect on IRF3 phosphorylation.
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add the chosen innate immune stimulus at a pre-determined optimal concentration and incubate for the desired time (e.g., 1-3 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies against phospho-IRF3 and total IRF3 overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-IRF3 and total IRF3. Normalize the phospho-IRF3 signal to the total IRF3 signal for each sample.
Protocol 2: NF-κB Reporter Assay
This protocol utilizes a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB response element to measure the effect of this compound on NF-κB activation.
Materials:
-
Cells stably or transiently transfected with an NF-κB reporter plasmid
-
This compound (stock solution in DMSO)
-
Appropriate stimulus for NF-κB activation (e.g., TNFα, LPS)
-
Reporter lysis buffer and substrate (specific to the reporter system)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Culture and Transfection: Plate cells and, if necessary, transfect with the NF-κB reporter plasmid.
-
This compound Treatment: Pre-treat the cells with a range of this compound concentrations or vehicle for 1-2 hours.
-
Stimulation: Add the NF-κB-activating stimulus and incubate for a time sufficient to induce reporter gene expression (typically 6-24 hours).
-
Cell Lysis and Reporter Assay: Lyse the cells and perform the reporter assay according to the manufacturer's instructions.
-
Data Analysis: Measure the reporter signal (e.g., luminescence) and normalize it to a control for cell viability if necessary.
Protocol 3: Cytokine Production Assay
This protocol measures the impact of this compound on the production and secretion of IKKε/TBK1-dependent cytokines, such as IFN-β or RANTES (CCL5).
Materials:
-
Immune cells or other relevant cell types
-
This compound (stock solution in DMSO)
-
Appropriate stimulus (e.g., poly(I:C), viral infection)
-
ELISA kit for the cytokine of interest (e.g., IFN-β, RANTES)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Culture: Plate cells at a suitable density.
-
This compound Treatment: Pre-incubate the cells with this compound or vehicle for 1-2 hours.
-
Stimulation: Add the stimulus and incubate for a period that allows for cytokine production and secretion (e.g., 12-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's protocol.
-
Cell Viability: Assess the viability of the cells remaining in the plate to ensure that the observed effects on cytokine levels are not due to cytotoxicity of the inhibitor.
-
Data Analysis: Generate a standard curve from the ELISA data and determine the concentration of the cytokine in each sample. Normalize cytokine levels to cell viability data.
Conclusion
This compound is a valuable pharmacological tool for the investigation of IKKε and TBK1-mediated signaling pathways. Its high potency allows for effective inhibition of these kinases at nanomolar concentrations, facilitating the study of their roles in innate immunity, inflammation, and cancer. The protocols provided here offer a starting point for researchers to design and execute experiments aimed at understanding the complex biology regulated by IKKε and TBK1. As with any inhibitor, it is crucial to include appropriate controls and to determine the optimal experimental conditions for the specific cellular system being studied.
References
Application Notes and Protocols for DMX-129
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMX-129 is a potent and selective dual inhibitor of IκB kinase ε (IKKε) and TANK-binding kinase 1 (TBK1).[1] These non-canonical IκB kinases are critical mediators in the innate immune response, playing a key role in the production of type I interferons. Dysregulation of the IKKε/TBK1 signaling pathway has been implicated in various pathological conditions, including autoimmune diseases, cancer, and metabolic disorders. This document provides detailed protocols for the laboratory handling, storage, and experimental application of this compound to facilitate further research into its therapeutic potential.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for understanding the compound's general characteristics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Not specified | |
| CAS Number | 1623123-95-4 | [1] |
| Molecular Formula | C₁₉H₁₇FN₈ | [1] |
| Molecular Weight | 376.39 g/mol | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥98% (or as specified by supplier) | |
| Solubility | Soluble in DMSO | [1] |
| IC₅₀ | <30 nM for both TBK1 and IKKε | [1] |
Laboratory Handling and Storage
Proper handling and storage of this compound are crucial to maintain its stability and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, it is essential to use appropriate personal protective equipment to avoid inhalation, ingestion, and skin contact.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Lab Coat: A standard laboratory coat is required.
-
Eye Protection: Safety glasses with side shields or goggles should be worn.
-
Respiratory Protection: If handling large quantities of the powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
Storage Conditions
The stability of this compound is dependent on the storage conditions. Adherence to the recommended storage temperatures is critical for preserving the compound's integrity.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 2 years | [1] |
| In DMSO | 4°C | 2 weeks | [1] |
| In DMSO | -80°C | 6 months | [1] |
-
Stock Solutions: It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
The following protocols provide a general framework for in vitro and in vivo studies involving this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Kinase Assay
This protocol is designed to determine the inhibitory activity of this compound against IKKε and TBK1.
Materials:
-
Recombinant human IKKε and TBK1 enzymes
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM β-glycerophosphate, 0.1 mM Na₃VO₄)
-
ATP
-
Substrate (e.g., IRF3-derived peptide)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well assay plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Add the kinase, substrate, and this compound (or DMSO vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable method, such as a phosphospecific antibody-based detection system or a luminescence-based ATP detection assay.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell-Based Assays
This protocol outlines a general procedure for evaluating the effect of this compound on IKKε/TBK1 signaling in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, THP-1)
-
Cell culture medium and supplements
-
This compound
-
Stimulus to activate the IKKε/TBK1 pathway (e.g., poly(I:C), cGAMP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (e.g., anti-phospho-IRF3, anti-IRF3, anti-phospho-TBK1, anti-TBK1)
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist to activate the IKKε/TBK1 pathway.
-
After the desired stimulation time, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Analyze the phosphorylation status of key signaling proteins (e.g., IRF3, TBK1) by Western blotting.
Western Blotting Protocol
Procedure:
-
Load equal amounts of protein from each cell lysate onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IKKε/TBK1 signaling pathway and a typical experimental workflow for studying the effects of this compound.
Caption: IKKε/TBK1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vitro evaluation of this compound.
References
Troubleshooting & Optimization
optimizing DMX-129 treatment concentrations
Welcome to the technical support center for DMX-129, a novel, potent, and selective inhibitor of the JAK2 kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and to troubleshoot common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Janus Kinase 2 (JAK2). The JAK/STAT signaling pathway is involved in cellular processes such as immunity, cell division, and cell death.[1] By binding to the ATP-binding site of the JAK2 kinase domain, this compound prevents the phosphorylation and activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins.[2][3] This leads to the inhibition of gene transcription involved in cell proliferation and survival.[1][2][3] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and other cancers.[4][5]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines with constitutive activation of the JAK/STAT pathway. This is particularly true for cell lines harboring the JAK2 V617F mutation, which is common in myeloproliferative neoplasms.[5][6] Examples of such cell lines include HEL (human erythroleukemia) and SET-2 (megakaryoblastic leukemia). The efficacy in other cancer cell lines will depend on the extent to which the JAK/STAT pathway drives their proliferation and survival.
Q3: What is the recommended starting concentration range for in vitro experiments?
A3: For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific cell line and assay. A starting range of 1 nM to 10 µM is advised. Based on data from similar JAK2 inhibitors, the IC50 (the concentration that inhibits 50% of the biological activity) is often in the low nanomolar to low micromolar range.[6][7][8][9]
Q4: How should I dissolve and store this compound?
A4: this compound is typically provided as a solid. It should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). For cell-based assays, further dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Store the stock solution at -20°C or -80°C for long-term stability.
Troubleshooting Guides
Problem 1: Lower than expected efficacy or no effect on cell viability.
| Possible Cause | Suggested Solution |
| Sub-optimal Drug Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 50 µM) to determine the IC50 value for your specific cell line.[7][10] |
| Cell Line Insensitivity | Confirm that your chosen cell line is dependent on the JAK/STAT signaling pathway for survival.[11] Test this compound in a positive control cell line known to be sensitive to JAK2 inhibition (e.g., HEL cells). |
| Incorrect Drug Preparation/Storage | Ensure this compound is fully dissolved in the stock solution and has been stored correctly to prevent degradation. Prepare fresh dilutions from the stock for each experiment. |
| High Serum Concentration in Media | High serum levels can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line. |
| Short Incubation Time | The effect of this compound on cell viability may take time to manifest. Extend the incubation period (e.g., 48 to 72 hours) and perform a time-course experiment.[12][13] |
Problem 2: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accuracy. Inconsistent cell numbers can significantly affect viability readouts.[14] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. To minimize this, do not use the outermost wells for experimental samples; instead, fill them with a sterile medium or PBS. |
| Incomplete Dissolution of Formazan Crystals (MTT Assay) | Ensure complete solubilization of the formazan crystals by adding the solubilization solution (e.g., DMSO) and gently shaking the plate until no crystals are visible.[10] |
| Cell Clumping | Cell clumps can lead to uneven drug exposure and assay readings. Ensure a single-cell suspension is achieved before plating. |
Problem 3: Discrepancy between cell viability data and target engagement (e.g., Western Blot).
| Possible Cause | Suggested Solution |
| Timing of Lysate Collection | Inhibition of signaling pathways is often a rapid event. For Western blot analysis of p-STAT, collect cell lysates after a shorter incubation time with this compound (e.g., 1-4 hours) compared to the longer incubation for viability assays. |
| Activation State of the Pathway | Ensure the JAK/STAT pathway is activated in your cell line under your experimental conditions. For some cell lines, stimulation with a cytokine (e.g., IL-6 or IFN-γ) may be necessary to induce STAT phosphorylation.[4] |
| Antibody Quality | Use high-quality, validated antibodies for both phosphorylated and total STAT proteins to ensure accurate and reproducible results.[15][16] |
| Cellular Compensation Mechanisms | Cells can sometimes activate alternative survival pathways when a primary pathway is inhibited.[1][3] This can lead to the maintenance of cell viability despite the successful inhibition of the intended target. Consider investigating other relevant signaling pathways. |
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | JAK2 Mutation Status | IC50 (nM) | Assay Type |
| HEL | Erythroleukemia | V617F | 15 | MTT |
| SET-2 | Megakaryoblastic Leukemia | V617F | 25 | CellTiter-Glo |
| K562 | Chronic Myeloid Leukemia | Wild-Type | 1200 | MTT |
| MCF-7 | Breast Cancer | Wild-Type | >10,000 | MTT |
Note: The data presented above are for illustrative purposes and may vary based on experimental conditions.
Experimental Protocols & Visualizations
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control wells (medium with DMSO at the same concentration as the highest this compound dose).[13]
-
Incubation: Incubate the plate for 48-72 hours.[13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.[10]
Protocol 2: Western Blot for p-STAT3 Inhibition
This protocol is to verify the on-target effect of this compound by assessing the phosphorylation status of STAT3, a key downstream target of JAK2.[17]
Materials:
-
6-well plates
-
Cell line of interest
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin.[15][17]
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for 1-4 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.[17] Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17] Incubate with primary antibody overnight at 4°C.[17]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] Detect the signal using an ECL substrate and an imaging system.[17]
-
Stripping and Re-probing: To analyze total STAT3 and a loading control (e.g., β-actin), the membrane can be stripped and re-probed with the respective antibodies.[16][17]
-
Densitometry: Quantify band intensities using image analysis software to determine the ratio of p-STAT3 to total STAT3.[17]
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]
- 7. Virtual screening and optimization of Type II inhibitors of JAK2 from a natural product library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. onclive.com [onclive.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 17. benchchem.com [benchchem.com]
DMX-129 off-target effects and how to mitigate them
Disclaimer: Information regarding a specific small molecule inhibitor designated "DMX-129" is not publicly available. The following technical support center provides generalized guidance and best practices for identifying and mitigating off-target effects of small molecule inhibitors, using "this compound" as a representative example.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor like this compound?
Q2: How can I identify potential off-target effects of this compound in my experiments?
A: A multi-pronged approach is recommended for identifying off-target effects. This includes:
-
Computational Screening: In silico methods can predict potential off-target interactions by screening the compound against databases of known protein structures.[2][3]
-
In Vitro Profiling: Experimental screening of this compound against a broad panel of related proteins (e.g., kinase panels, GPCR panels) can empirically identify unintended binding partners.[1][3]
-
Phenotypic Analysis: Comparing the observed cellular phenotype with the known function of the intended target can provide clues. If the phenotype is inconsistent with on-target inhibition, off-target effects may be at play.[1]
Q3: What are some initial strategies to minimize off-target effects when using this compound?
A: Several straightforward strategies can be implemented at the outset of your experiments:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response studies. Using concentrations at or slightly above the IC50 for the primary target reduces the likelihood of engaging lower-affinity off-targets.[1][2]
-
Employ Structurally Distinct Inhibitors: Use a second, structurally different inhibitor that targets the same protein. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[2]
-
Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target can help confirm that the observed phenotype is a direct result of modulating the target of interest.[2]
Troubleshooting Guide
Problem 1: Unexpected Cellular Toxicity Observed with this compound Treatment.
-
Possible Cause: The inhibitor may be interacting with off-targets that are crucial for cell viability.[1]
-
Troubleshooting Steps:
-
Conduct a Cell Viability Assay: Use a range of this compound concentrations to determine the cytotoxic threshold.
-
Perform an Off-Target Screen: A broad selectivity panel can help identify unintended targets that could be mediating the toxic effects.[2]
-
Analyze Cellular Pathways: Investigate if the toxicity correlates with the modulation of known cell death or stress pathways.[2]
-
Problem 2: Discrepancy Between the Observed Phenotype and the Known Function of the Target.
-
Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition.[1]
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor that targets the same protein. If the phenotype is recapitulated, it is more likely to be an on-target effect.[1]
-
Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[1]
-
Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.[1]
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1 µM |
| Primary Target Kinase A | 15 | 98% |
| Off-Target Kinase B | 250 | 75% |
| Off-Target Kinase C | 800 | 45% |
| Off-Target Kinase D | >10,000 | <5% |
Table 2: Cellular Potency of this compound and a Structurally Dissimilar Inhibitor (Compound Y)
| Assay | This compound EC50 (nM) | Compound Y EC50 (nM) |
| Target Phosphorylation | 25 | 30 |
| Cell Proliferation | 28 | 35 |
| Apoptosis Induction | >5,000 | >5,000 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
-
Objective: To verify that this compound binds to its intended target in a cellular context.[2]
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[1]
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry.[2]
-
-
Expected Outcome: The this compound-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.[1]
Protocol 2: Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of this compound against a panel of kinases to identify off-target interactions.[2]
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound to create a range of concentrations.
-
In a multi-well plate, add the recombinant kinase, the appropriate substrate, and ATP.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for the specified time.
-
Add a detection reagent that measures the amount of ATP remaining or the amount of phosphorylated substrate.
-
Read the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.[2]
-
Visualizations
Caption: Experimental workflow for characterizing and mitigating off-target effects.
Caption: Signaling pathway illustrating on-target and off-target effects of this compound.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of DMX-129
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo administration of the investigational compound DMX-129. Our focus is on strategies to improve its oral bioavailability, a critical factor for achieving therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that may contribute to low oral bioavailability?
A1: While specific data on this compound is proprietary, compounds in its class often exhibit poor aqueous solubility and/or low membrane permeability. These are the two most common factors that limit oral drug absorption and, consequently, bioavailability.[1][2][3][4] It is crucial to characterize the solubility and permeability of this compound early in development to devise an appropriate formulation strategy.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
A2: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[2]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Identifying the BCS class of this compound is a critical first step, as it dictates the most effective bioavailability enhancement strategies. For instance, for a Class II drug, enhancing the dissolution rate is key, whereas for a Class IV drug, both solubility and permeability must be addressed.[5]
Q3: What are the initial steps to consider if we observe low systemic exposure of this compound in our animal models after oral administration?
A3: If initial pharmacokinetic studies show low bioavailability, a systematic investigation is warranted. Key areas to explore include:
-
Confirming Aqueous Solubility: Determine the solubility of this compound in biorelevant media (e.g., simulated gastric and intestinal fluids).
-
Assessing Intestinal Permeability: Utilize in vitro models like Caco-2 or PAMPA assays to understand its ability to cross the intestinal barrier.[4][6]
-
Evaluating First-Pass Metabolism: Investigate the extent of metabolic degradation in the liver and gut wall, as this can significantly reduce the amount of drug reaching systemic circulation.[7][8]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working to improve the in vivo bioavailability of this compound.
| Problem | Potential Cause | Recommended Solution & Experimental Protocol |
| Low and variable plasma concentrations of this compound after oral dosing. | Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal (GI) tract. | Formulation Approaches to Enhance Solubility: • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area for dissolution.[5][9][10] • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its dissolution rate and solubility.[11][12] • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[8][11][13] |
| Adequate solubility but still poor absorption. | Low intestinal permeability. | Strategies to Improve Permeability: • Use of Permeation Enhancers: Co-administration with excipients that reversibly open tight junctions in the intestinal epithelium.[7] • Prodrug Approach: Chemically modifying this compound to a more permeable form that converts to the active drug in vivo.[8] • Ion Pairing: Forming a neutral complex with a counter-ion to increase lipophilicity and membrane transport.[7] |
| High in vitro permeability but low in vivo bioavailability. | Significant first-pass metabolism in the gut wall or liver. | Addressing Presystemic Metabolism: • Inhibition of Metabolic Enzymes: Co-administration with inhibitors of relevant cytochrome P450 enzymes (use with caution and thorough investigation).[7] • Lymphatic Targeting: Certain lipid-based formulations can promote lymphatic absorption, bypassing the portal circulation and first-pass metabolism in the liver.[8][12] |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination in Biorelevant Media
-
Prepare Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF): Prepare solutions that mimic the pH and composition of the stomach and small intestine.
-
Equilibrium Solubility Measurement: Add an excess amount of this compound to vials containing SGF and SIF.
-
Incubation: Shake the vials at 37°C until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vitro Permeability Assessment using the PAMPA Model
-
Prepare Donor and Acceptor Plates: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a 96-well plate format with a filter plate coated with an artificial membrane (e.g., lecithin in dodecane).
-
Add this compound to Donor Wells: A solution of this compound in a buffer (e.g., PBS at pH 7.4) is added to the donor wells.
-
Incubation: The filter plate is placed on top of an acceptor plate containing buffer, and the assembly is incubated for a defined period (e.g., 4-18 hours).
-
Quantify Permeated Drug: The concentration of this compound in both the donor and acceptor wells is measured to calculate the permeability coefficient (Pe).
Visualizing Experimental Workflows and Pathways
To aid in the experimental design and understanding of this compound's potential mechanism, the following diagrams are provided.
References
- 1. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug solubility and permeability [pion-inc.com]
- 3. The solubility-permeability interplay and oral drug formulation design: Two heads are better than one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Link between drug absorption solubility and permeability measurements in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. upm-inc.com [upm-inc.com]
- 13. tandfonline.com [tandfonline.com]
Navigating Experimental Variability with STING Agonists: A Guide for Researchers
Disclaimer: Information regarding a specific experimental compound designated "DMX-129" is not publicly available. This technical support center provides guidance based on challenges commonly encountered with the well-characterized murine STING (Stimulator of Interferon Genes) agonist, DMXAA (5,6-dimethylxanthenone-4-acetic acid), which may serve as a relevant proxy for researchers working with novel STING agonists.
This resource is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues of experimental variability and reproducibility when working with STING agonists.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in tumor response to our STING agonist between different mouse strains. Why is this happening?
A1: This is a critical and well-documented phenomenon. The STING pathway, and therefore the response to STING agonists, can vary significantly between different genetic backgrounds. For instance, DMXAA is a potent agonist of murine STING but has no activity on human STING. Even within mouse strains, different haplotypes of the STING gene (also known as Tmem173) can lead to varied responses. It is crucial to confirm the STING haplotype of your mouse model to ensure it is responsive to the specific agonist you are using.
Q2: Our in vitro and in vivo results with a STING agonist are not correlating. What could be the cause?
A2: Discrepancies between in vitro and in vivo results are common in immunology and oncology research. For STING agonists, this can be particularly pronounced due to the complexity of the tumor microenvironment (TME). In vitro, the drug directly interacts with cultured cells. In vivo, the drug's efficacy is dependent on its pharmacokinetics, biodistribution, and its ability to modulate a complex interplay of immune cells within the TME. For example, the anti-tumor effects of DMXAA are known to be dependent on the presence of tumor-associated macrophages (TAMs).[1] The absence of a complex TME in vitro is a likely reason for the observed differences.
Q3: We are seeing inconsistent results in cytokine production assays after STING agonist treatment. What are the potential sources of variability?
A3: Cytokine assays are sensitive to a variety of factors. Key sources of variability include:
-
Cell passage number: High passage numbers can lead to altered cellular responses.
-
Cell density: The density of cells at the time of treatment can influence the outcome.
-
Reagent quality: Ensure consistent quality and lot numbers for your STING agonist, cell culture media, and assay reagents.
-
Timing of analysis: Cytokine production is transient. It is important to perform a time-course experiment to identify the peak of production for the cytokines of interest.
Troubleshooting Guides
Issue 1: Poor In Vivo Anti-Tumor Efficacy
If you are observing weak or inconsistent anti-tumor effects in your animal models, consider the following troubleshooting steps.
Experimental Workflow for In Vivo Efficacy Studies
References
Technical Support Center: DMX-129 Based Assays
Important Note on "DMX-129": Public scientific databases and commercial supplier catalogs do not contain information on a compound or assay reagent with the designation "this compound." This name may refer to a proprietary, in-house compound, a novel molecule not yet in the public domain, or a potential typographical error.
The following technical support guide is a hypothetical example created to demonstrate the expected format and content. For this guide, "this compound" is treated as a fictional, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase . The principles, troubleshooting steps, and protocols are based on common practices for kinase inhibitor assays and may serve as a general reference. For accurate support, please provide the specific target and assay modality for your compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: In this hypothetical model, this compound is a potent, reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the entire signaling cascade.[1]
Q2: Which assay format is recommended for screening this compound and similar compounds?
A2: A fluorescence polarization (FP) based assay is a robust and common method for screening kinase inhibitors like this compound.[2] This homogeneous assay format, which requires no wash steps, measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site, making it suitable for high-throughput screening.[3]
Q3: Why are my IC50 values for this compound different from those reported in other publications or by other labs?
A3: IC50 values are highly dependent on experimental conditions.[4] Discrepancies can arise from differences in:
-
ATP Concentration: In an ATP-competitive assay, a higher ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to a larger apparent IC50 value.[4]
-
Enzyme and Substrate Concentration: Variations in the amounts of kinase and substrate can alter the reaction kinetics and inhibitor potency.
-
Assay Format: Different assay technologies (e.g., FP vs. FRET vs. luminescence-based) can yield different IC50 values.
-
Incubation Time: For time-dependent inhibitors, the IC50 can change with pre-incubation times.[5]
-
Buffer Components: The presence of detergents, DMSO concentration, and other additives can affect enzyme activity and compound behavior.
Q4: Can I use this compound in cell-based assays?
A4: Yes, after determining its potency in biochemical assays, the next step is to evaluate its efficacy in a cellular context. However, a compound potent in a biochemical assay may not be active in cells due to poor membrane permeability, efflux by cellular transporters, or rapid metabolism.[6] Cell-based assays, such as monitoring the phosphorylation of downstream targets like ERK or AKT, are crucial for validating the inhibitor's biological effect.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Signal in Negative Controls (No Inhibitor) | 1. Contaminated Reagents: Buffers, enzyme, or tracer may be contaminated. 2. High Background Fluorescence: Assay plate or media components (e.g., phenol red) may be autofluorescent.[7] 3. Non-specific Binding: The fluorescent tracer may be binding to the wells of the microplate.[8] | 1. Use fresh, sterile reagents. Filter-sterilize buffers. 2. Use black, opaque plates for fluorescence assays. Measure in a buffer like PBS if media is the issue.[7] 3. Use non-binding surface (NBS) or low-binding microplates. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer.[8] |
| Low Signal or Small Assay Window (Z'-factor < 0.5) | 1. Inactive Enzyme: The kinase may have lost activity due to improper storage or handling. 2. Suboptimal Reagent Concentrations: Concentrations of the kinase or tracer may not be optimal. 3. Incorrect Filter Settings: The plate reader's excitation and emission wavelengths may not match the fluorophore. 4. Fluorescence Quenching: Components in the buffer or the compound itself could be quenching the fluorescent signal. | 1. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Perform a titration of both the kinase and the tracer to determine the optimal concentrations that provide a robust signal.[9] 3. Verify the reader settings match the spectral properties of your fluorescent tracer. 4. Check for compound interference by running a control plate without the enzyme. |
| High Variability Between Replicate Wells | 1. Pipetting Errors: Inaccurate or inconsistent dispensing of reagents.[10] 2. Incomplete Mixing: Reagents, especially the inhibitor, may not be fully mixed in the well. 3. Edge Effects: Evaporation from the outer wells of the plate can concentrate reagents.[10] 4. Compound Precipitation: The inhibitor may be precipitating out of solution at higher concentrations. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Pre-wet tips.[10] 2. Ensure thorough mixing after adding each reagent, for example, by shaking the plate for 30 seconds. 3. Avoid using the outer wells for samples. Fill them with PBS or water to create a humidity barrier.[10] 4. Check the solubility of your compound in the final assay buffer. The final DMSO concentration should typically be kept below 1%. |
| IC50 Curve Does Not Reach 100% Inhibition | 1. Compound is not inhibiting the target. 2. Active, Fluorescent Contaminant: An impurity in the compound stock may be fluorescent. 3. Irreversible Inhibition: The inhibitor may bind irreversibly, but the assay was not run to completion. | 1. Confirm the identity and purity of the compound. Test a known EGFR inhibitor as a positive control. 2. Analyze the compound by HPLC to check for fluorescent impurities. 3. For suspected irreversible inhibitors, a continuous assay format is more appropriate than an endpoint reading.[5] |
Experimental Protocols & Data
Protocol: EGFR Kinase Assay using Fluorescence Polarization
This protocol describes a competitive binding assay to determine the IC50 of this compound against EGFR kinase.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
EGFR Enzyme: Recombinant human EGFR (catalytic domain), diluted to 2X final concentration in Assay Buffer.
-
Fluorescent Tracer: A fluorescein-labeled, ATP-competitive ligand for EGFR, diluted to 2X final concentration in Assay Buffer.
-
This compound Compound: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Then, create a 100X intermediate dilution plate in Assay Buffer.
2. Assay Procedure (384-well plate):
-
Add 10 µL of Assay Buffer to all wells.
-
Add 1 µL of the this compound serial dilution (or DMSO for controls) to the appropriate wells.
-
Add 5 µL of the 2X EGFR enzyme solution to all wells except the "no enzyme" controls.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 5 µL of the 2X Fluorescent Tracer solution to all wells.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate for another 30 minutes at room temperature, protected from light.
-
Read the plate on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm), measuring both parallel and perpendicular fluorescence polarization.
3. Data Analysis:
-
Convert fluorescence intensity to millipolarization (mP) units.
-
Normalize the data using the high (DMSO only) and low (potent control inhibitor) controls.
-
Plot the normalized response vs. the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50.
Quantitative Data Summary
| Parameter | This compound (Hypothetical) | Gefitinib (Control) | Notes |
| Biochemical IC50 (EGFR) | 15 nM | 25 nM | Determined via FP assay with 10 µM ATP. |
| Cellular IC50 (A431 cells) | 120 nM | 150 nM | Measured by inhibition of EGF-stimulated p-ERK. |
| Kinase Selectivity (vs. VEGFR2) | > 100-fold | ~50-fold | Ratio of VEGFR2 IC50 / EGFR IC50. |
| Assay Z'-factor | 0.85 | 0.88 | Indicates a robust and high-quality assay. |
Visualizations
Signaling Pathway Diagram
The diagram below illustrates the simplified EGFR signaling pathway, which is inhibited by this compound. Upon ligand (e.g., EGF) binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2.[11][12] This initiates downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation.[1][13]
Caption: Simplified EGFR signaling cascade inhibited by this compound.
Experimental Workflow Diagram
The following workflow outlines the key steps for determining the IC50 value of this compound in the fluorescence polarization assay described.
Caption: Workflow for an EGFR fluorescence polarization assay.
References
- 1. ClinPGx [clinpgx.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. youtube.com [youtube.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assayquant.com [assayquant.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. benchchem.com [benchchem.com]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: DMX-129 In Vitro Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with DMX-129, a potent inhibitor of IKKε and TBK-1. Our goal is to help you overcome common challenges in the in vitro delivery of this compound to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), with IC50 values of less than 30 nM for both kinases.[1] These kinases are key components of the innate immune signaling pathway, particularly in the production of type I interferons in response to viral and other pathogenic challenges. By inhibiting TBK1 and IKKε, this compound can be used to study the roles of these kinases in various cellular processes, including inflammation, immunity, and oncology.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, the powdered form of this compound should be stored at -20°C for up to two years. Once dissolved in DMSO, the solution can be stored at 4°C for up to two weeks or at -80°C for up to six months.[1] It is advisable to prepare small aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles.
Q3: How should I prepare my working solutions of this compound for cell culture experiments?
A3: To prepare a working solution, the DMSO stock of this compound should be diluted in your cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What is the expected cell permeability of this compound?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous solution. | This compound has low aqueous solubility. The concentration used may be too high for the aqueous buffer or cell culture medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells (typically ≤ 0.1%).- Prepare the final dilution just before adding it to the cells.- Briefly vortex the solution before adding it to the culture.- Consider using a solubilizing agent like Pluronic F-68, if compatible with your experimental system. |
| Inconsistent or no biological effect observed. | - Incorrect dosage: The concentration of this compound may be too low to effectively inhibit TBK1/IKKε in your specific cell type.- Poor cell permeability: The compound may not be efficiently entering the cells.- Degradation of the compound: Improper storage or handling may have led to the degradation of this compound.- Cell line resistance: The targeted pathway may not be active or critical in the chosen cell line. | - Perform a dose-response experiment to determine the optimal concentration for your cell type.- Increase the incubation time to allow for sufficient cellular uptake.- Verify the activity of your this compound stock by testing it in a sensitive, positive control cell line.- Ensure the TBK1/IKKε pathway is active in your experimental model (e.g., by stimulating with an appropriate agonist like poly(I:C)). |
| High levels of cell death or toxicity. | - High concentration of this compound: The compound may have off-target cytotoxic effects at high concentrations.- High concentration of DMSO: The solvent used to dissolve this compound can be toxic to cells at higher concentrations. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound and DMSO in your cell line.- Lower the concentration of this compound in your experiments.- Ensure the final DMSO concentration in the culture medium is below the toxic threshold (typically ≤ 0.1%). |
| Variability between experiments. | - Inconsistent preparation of this compound solutions: Small errors in dilution can lead to significant differences in the final concentration.- Cell passage number and confluency: These factors can influence cellular responses.- Inconsistent incubation times. | - Prepare a large batch of the stock solution and aliquot it to minimize variability between preparations.- Use cells within a defined passage number range and seed them to reach a consistent confluency at the time of treatment.- Standardize all incubation times precisely. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a method to determine the optimal working concentration of this compound for inhibiting TBK1/IKKε signaling in a specific cell line.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is from 1 nM to 10 µM. Remember to keep the final DMSO concentration constant across all wells, including the vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and an untreated control.
-
Stimulation (if necessary): If the TBK1/IKKε pathway is not constitutively active in your cells, stimulate the cells with an appropriate agonist (e.g., poly(I:C) for TLR3 activation) after a pre-incubation period with this compound (e.g., 1 hour).
-
Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours) to allow for the inhibition of the signaling pathway.
-
Endpoint Analysis: Analyze the desired endpoint. This could be the phosphorylation of a downstream target (e.g., IRF3) by Western blot or ELISA, or the expression of a target gene (e.g., IFNB1) by RT-qPCR.
-
Data Analysis: Plot the results as a dose-response curve to determine the IC50 value of this compound in your specific experimental setup.
Protocol 2: Cell Viability Assay
This protocol describes how to assess the cytotoxicity of this compound using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment: Treat the cells with a range of this compound concentrations, ensuring the final DMSO concentration is consistent. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇FN₈ | [1] |
| Molecular Weight | 376.39 g/mol | [1] |
| Target(s) | IKKε, TBK1 | [1] |
| IC50 | < 30 nM for both TBK1 and IKKε | [1] |
| Solubility | Soluble in DMSO | [1] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Suggested Concentration Range | Notes |
| Target Engagement (e.g., Western Blot for p-IRF3) | 10 nM - 1 µM | A dose-response is recommended to determine the optimal concentration. |
| Functional Assays (e.g., Cytokine production) | 100 nM - 5 µM | The effective concentration may be higher than for target engagement assays. |
| Cell Viability/Toxicity Assays | 100 nM - 50 µM | Test a broad range to identify the threshold for cytotoxicity. |
Visualizations
Caption: this compound inhibits TBK1 and IKKε, blocking downstream signaling.
Caption: A typical workflow for in vitro experiments using this compound.
References
Technical Support Center: Addressing DMX-129 Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMX-129, a potent inhibitor of IKKε and TBK-1. The information provided is intended to help address and manage this compound induced cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of I-kappa-B kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK-1), with IC50 values of less than 30 nM for both kinases.[1] These kinases are key components of intracellular signaling pathways, particularly in the innate immune response. By inhibiting IKKε and TBK-1, this compound can modulate inflammatory responses and other cellular processes.
Q2: Is this compound expected to be cytotoxic?
Yes, compounds that inhibit critical cellular kinases like IKKε and TBK-1 can induce cytotoxicity. The extent of cytotoxicity can be cell-type dependent and influenced by the experimental conditions. For instance, a similar compound, MM-129, which targets different kinases, has shown cytotoxic, antiproliferative, and proapoptotic activity in colon cancer cells.[2]
Q3: What are the common assays to measure this compound induced cytotoxicity?
Several assays can be used to quantify the cytotoxic effects of this compound. These include:
-
MTT Assay: Measures metabolic activity, which is often reduced in the presence of cytotoxic agents.
-
LDH Assay: Detects the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
Caspase-3 Activation Assay: Measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.
-
Annexin V Staining: Identifies cells undergoing apoptosis through the externalization of phosphatidylserine.
Q4: How can I distinguish between apoptosis and necrosis induced by this compound?
Simultaneous use of Annexin V and a viability dye (like propidium iodide or 7-AAD) in flow cytometry can differentiate between apoptotic and necrotic cell death.
-
Apoptotic cells: Annexin V positive, viability dye negative (early apoptosis) or positive (late apoptosis).
-
Necrotic cells: Annexin V positive, viability dye positive.
-
Live cells: Annexin V negative, viability dye negative.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: High background cytotoxicity in control (vehicle-treated) cells.
-
Question: My control cells, treated only with the vehicle (e.g., DMSO), are showing significant cell death. What could be the cause?
-
Answer:
-
Vehicle Concentration: Ensure the final concentration of the vehicle is not toxic to your specific cell line. It is recommended to perform a vehicle toxicity titration curve beforehand.
-
Cell Health: The cells may have been unhealthy or stressed before the experiment. Ensure you are using cells in the exponential growth phase and that they are not overgrown.
-
Contamination: Check for mycoplasma or other microbial contamination in your cell culture.
-
Issue 2: Inconsistent cytotoxicity results between experiments.
-
Question: I am observing high variability in the cytotoxic effect of this compound across different experimental repeats. What should I check?
-
Answer:
-
Compound Stability: Ensure that your stock solution of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Density: Inconsistent initial cell seeding density can significantly impact the results of cytotoxicity assays. Use a consistent seeding density for all experiments.
-
Assay Incubation Time: The duration of exposure to this compound will influence the degree of cytotoxicity. Use a consistent incubation time.
-
Pipetting Accuracy: Inaccurate pipetting can lead to variations in both cell number and compound concentration.
-
Issue 3: this compound does not induce cytotoxicity in my cell line of interest.
-
Question: I am not observing any cytotoxic effect of this compound even at high concentrations. Is this expected?
-
Answer:
-
Cell Line Resistance: Some cell lines may be inherently resistant to the cytotoxic effects of this compound due to their specific genetic background or signaling pathway activation status.
-
Target Expression: Confirm that your cell line expresses the targets of this compound, IKKε and TBK-1.
-
Compound Activity: Verify the activity of your this compound stock by testing it on a sensitive cell line, if known, or by performing a biochemical assay to confirm its inhibitory activity against IKKε and TBK-1.
-
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle cytotoxic effects. Consider using a more sensitive assay or a combination of assays.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate what researchers might observe.
Table 1: this compound IC50 Values for IKKε and TBK-1 Inhibition
| Kinase | IC50 (nM) |
| IKKε | < 30 |
| TBK-1 | < 30 |
| Data based on information from MedChemExpress for this compound.[1] |
Table 2: Example Cytotoxicity Data for this compound in a Sensitive Cancer Cell Line (e.g., Colon Cancer)
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Max) |
| 0 (Vehicle) | 100 ± 5 | 5 ± 2 |
| 0.1 | 85 ± 6 | 15 ± 4 |
| 1 | 55 ± 8 | 40 ± 7 |
| 10 | 20 ± 4 | 75 ± 9 |
| 100 | 5 ± 2 | 95 ± 3 |
| Hypothetical data based on typical dose-response curves for cytotoxic compounds. |
Experimental Protocols
1. MTT Assay for Cell Viability
-
Principle: Measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. LDH Cytotoxicity Assay
-
Principle: Measures the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged membranes.
-
Methodology:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
At the end of the treatment period, carefully collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate at room temperature for the time specified by the manufacturer, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
3. Caspase-3 Activity Assay
-
Principle: Detects the activity of activated caspase-3, a key executioner of apoptosis, using a fluorogenic or colorimetric substrate.
-
Methodology:
-
Treat cells with this compound in a suitable plate format.
-
Lyse the cells to release their contents.
-
Add the cell lysate to a microplate containing a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Incubate to allow for substrate cleavage.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify caspase-3 activity relative to a standard curve or as a fold-change compared to the vehicle control.
-
Visualizations
References
Technical Support Center: Optimization of Fluorescence-Based Cell Assays
Disclaimer: The term "DMX-129 assay" does not correspond to a widely recognized, standardized biological assay in the provided search results. The following technical support guide provides general strategies, troubleshooting advice, and frequently asked questions for the optimization of fluorescence-based cellular assays. The principles and protocols outlined here are applicable to a broad range of such assays and can be adapted to specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing a new fluorescence-based cell assay?
A: The successful optimization of a fluorescence-based cell assay hinges on several key factors:
-
Cell Line Selection and Health: Ensure the chosen cell line expresses the target of interest at detectable levels and that the cells are healthy and in the logarithmic growth phase.[1][2]
-
Reagent and Dye Concentration: Titrate all fluorescent dyes and reagents to determine the optimal concentration that provides a robust signal without inducing cytotoxicity.
-
Cell Seeding Density: Optimize the number of cells seeded per well to achieve a sufficient signal-to-noise ratio while avoiding artifacts from overconfluence.[1]
-
Incubation Times: Determine the optimal incubation times for cell treatment, dye loading, and signal development.
-
Instrumentation Settings: Correctly configure the microplate reader, including excitation and emission wavelengths, gain settings, and read height.[3][4]
Q2: How can I minimize background fluorescence in my assay?
A: High background fluorescence can obscure the desired signal. To minimize it:
-
Use Phenol Red-Free Medium: Phenol red in cell culture medium is a common source of autofluorescence.[3][4]
-
Select Appropriate Microplates: Use black-walled, clear-bottom microplates for fluorescence assays to reduce crosstalk between wells and minimize background.[1][3][4]
-
Wash Cells Adequately: Ensure complete removal of unbound fluorescent dyes by performing thorough but gentle washing steps.
-
Read from the Bottom: For adherent cells, reading the plate from the bottom can reduce interference from the culture medium.[3][4]
-
Use Red-Shifted Dyes: Cellular components often autofluoresce in the green spectrum. Using dyes that excite and emit at longer wavelengths (>570 nm) can help avoid this.[3]
Q3: My assay signal is too low. What are some common causes and solutions?
A: A weak signal can be due to several factors. Consider the following:
-
Suboptimal Reagent Concentration: The concentration of your fluorescent dye or substrate may be too low. Perform a concentration-response curve to find the optimal concentration.
-
Insufficient Incubation Time: The reaction may not have had enough time to develop. Optimize the incubation time for your specific cell line and reagents.
-
Low Target Expression: The target molecule may be expressed at very low levels in your chosen cell line.[1] Consider using a different cell line or a more sensitive detection reagent.
-
Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths are correctly set for your fluorophore and that the gain setting is appropriate.
-
Cell Health Issues: If the cells are not healthy, their metabolic activity and ability to process the fluorescent substrate may be compromised.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding | Use a calibrated multichannel pipette or an automated cell dispenser. Ensure a homogenous cell suspension before seeding. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with a buffer or medium to maintain humidity. | |
| Incomplete mixing of reagents | Gently mix the plate on an orbital shaker after adding reagents. | |
| Low Signal-to-Noise Ratio | High background fluorescence | See FAQ Q2 for minimizing background. |
| Low signal intensity | See FAQ Q3 for addressing low signal. | |
| Suboptimal dye/reagent concentration | Perform a titration to determine the optimal concentration. | |
| Cell Detachment or Death | Reagent toxicity | Lower the concentration of the fluorescent dye or treatment compound. Reduce the incubation time. |
| Harsh washing steps | Use an automated plate washer with optimized settings or perform manual washes with care. | |
| Over-confluence | Optimize cell seeding density to prevent overcrowding.[1] | |
| Inconsistent Results Between Experiments | Variation in cell passage number | Use cells within a consistent and low passage number range.[1] |
| Different reagent lots | Test new lots of reagents against the old lot to ensure consistency. | |
| Fluctuations in incubator conditions | Regularly check and calibrate the temperature, CO2, and humidity levels of the incubator. |
Experimental Protocols
General Protocol for a Fluorescence-Based Cell Viability Assay (e.g., Resazurin Reduction)
This protocol provides a general framework. Specific details should be optimized for your cell line and experimental conditions.
1. Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Dilute the cells to the desired seeding density in a complete, phenol red-free culture medium. c. Seed the cells into a black-walled, clear-bottom 96-well plate. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of your test compound. b. Remove the culture medium from the wells and add the medium containing the test compound. c. Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity). d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. Assay Reagent Addition: a. Prepare the resazurin solution at the optimized concentration in a serum-free medium or PBS. b. Remove the compound-containing medium from the wells. c. Add the resazurin solution to each well. d. Incubate the plate for 1-4 hours at 37°C, protected from light.
4. Data Acquisition: a. Measure the fluorescence on a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation, ~590 nm emission for resorufin). b. Ensure the reader is set to bottom-read mode for adherent cells.
5. Data Analysis: a. Subtract the average fluorescence of the no-cell control wells from all other wells. b. Normalize the data to the vehicle control to determine the percent viability. c. Plot the percent viability against the compound concentration to generate a dose-response curve.
Visualizations
Caption: A generalized workflow for a fluorescence-based cellular assay.
Caption: A decision tree for troubleshooting common issues in cell-based assays.
References
protocol modifications for DMX-129 in different species
Technical Support Center: DMX-129
Disclaimer: this compound is a hypothetical compound developed for illustrative purposes within this technical support guide. The information provided, including protocols and mechanisms, is based on established principles of pharmacological and biomedical research but does not pertain to any real-world compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the novel (hypothetical) kinase, Receptor-Interacting Protein Kinase 9 (RIPK9). RIPK9 is a critical downstream effector in the TNF-alpha signaling pathway, playing a key role in mediating inflammatory responses and programmed necrotic cell death (necroptosis). By inhibiting RIPK9, this compound effectively blocks the inflammatory cascade and prevents necroptotic cell death in relevant cell types.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in preclinical research to investigate the role of the RIPK9 signaling pathway in various disease models, particularly those related to inflammatory conditions (e.g., inflammatory bowel disease, rheumatoid arthritis) and certain types of cancer where necroptosis is a factor.
Q3: How should I store and handle this compound?
A3: this compound is supplied as a lyophilized powder and should be stored at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. The reconstituted solution is stable for up to 3 months when stored correctly. Avoid prolonged exposure to light.
Q4: In which solvents is this compound soluble?
A4: this compound is highly soluble in DMSO (≥50 mg/mL) and sparingly soluble in ethanol. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. Always perform a small-scale solubility test before preparing a large batch for your experiments.
Troubleshooting Guide
Q5: I am observing high variability in my in vitro cell-based assay results. What could be the cause?
A5: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous cell suspension and use calibrated pipettes for seeding to maintain consistent cell numbers across wells.
-
Compound Precipitation: this compound may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect your plates under a microscope for any signs of precipitation. Consider using a lower concentration or adding a small percentage of a solubilizing agent if compatible with your cell line.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Inconsistent Incubation Times: Ensure that the time between adding this compound and performing the assay readout is consistent for all plates.
Q6: My this compound solution for in vivo administration appears cloudy. What should I do?
A6: A cloudy solution indicates that the compound has precipitated out of the vehicle. Do not inject a cloudy solution, as this can lead to inaccurate dosing and potential toxicity.
-
Check Vehicle Composition: Verify that the proportions of your vehicle components (e.g., DMSO, PEG300, Tween 80, saline) are correct.
-
Gentle Warming and Vortexing: Try gently warming the solution to 37°C and vortexing thoroughly. This can often help redissolve the compound.
-
Prepare Fresh: If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh batch immediately before administration.
Q7: I am not observing the expected therapeutic effect in my mouse model. What are the potential reasons?
A7: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosing or Schedule: The dose or frequency of administration may not be sufficient to maintain a therapeutic concentration of this compound in the target tissue. A dose-response study is recommended to determine the optimal regimen.
-
Pharmacokinetics in the Chosen Species: The metabolism and clearance of this compound can vary significantly between species. A pharmacokinetic study in your specific mouse strain is advised to understand the drug's exposure profile.
-
Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) may not provide adequate bioavailability. Consider alternative administration routes.
-
Target Engagement: Confirm that this compound is reaching the target tissue and inhibiting RIPK9. This can be assessed by measuring downstream biomarkers in tissue samples.
Experimental Protocols & Data
Protocol: In Vivo Pharmacokinetic (PK) Study of this compound
This protocol outlines a typical single-dose pharmacokinetic study in male Sprague-Dawley rats.
1. Animal Preparation:
-
Use 8-10 week old male Sprague-Dawley rats.
-
Acclimate animals for at least 7 days prior to the study.
-
Fast animals overnight (with access to water) before dosing.
2. This compound Formulation:
-
Prepare a 5 mg/mL dosing solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Warm the vehicle to 37°C to aid dissolution.
-
Vortex thoroughly until the solution is clear. Prepare fresh on the day of dosing.
3. Administration:
-
Administer this compound via intravenous (IV) injection at a dose of 5 mg/kg and via oral gavage (PO) at a dose of 20 mg/kg.
-
The dosing volume should be 1 mL/kg for IV and 4 mL/kg for PO.
4. Sample Collection:
-
Collect blood samples (approximately 200 µL) from the tail vein at the following time points:
- IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
- PO Administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Collect blood into tubes containing K2-EDTA as an anticoagulant.
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
5. Sample Analysis:
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Table 1: Recommended Starting Doses and Protocol Modifications for this compound in Different Species
| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) | Dog (Beagle) |
| Route of Administration | IV, IP, PO | IV, PO | IV, PO |
| IV Dose Range | 2 - 10 mg/kg | 1 - 5 mg/kg | 0.5 - 2 mg/kg |
| PO Dose Range | 10 - 50 mg/kg | 5 - 20 mg/kg | 2 - 10 mg/kg |
| Vehicle (IV) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 5% DMSO, 50% PEG400, 45% Saline |
| Vehicle (PO) | 0.5% Methylcellulose in water | 0.5% Methylcellulose in water | Gelatin Capsule |
| Blood Sampling Volume | 50 µL (max 3 timepoints per animal) | 200 µL | 1 mL |
| Typical Half-life (t½) | ~ 2 hours | ~ 4 hours | ~ 8 hours |
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits RIPK9, blocking necroptosis and inflammation.
Experimental Workflow for In Vivo PK Study
Caption: Workflow for a single-dose pharmacokinetic study in rats.
Validation & Comparative
validating the efficacy of DMX-129 in disease models
- 1. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AGMB-129 – Agomab Therapeutics [agomab.com]
- 3. First Made-in-Singapore Antibody-Drug Conjugate Approved to Enter Clinical Trials [a-star.edu.sg]
- 4. go.drugbank.com [go.drugbank.com]
DMX-129 (DMXAA) vs. 2’3’-cGAMP: An In Vitro Comparison of STING Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the murine STING agonist DMX-129 (more commonly known as DMXAA) and the endogenous human STING agonist, 2’3’-cGAMP. This document outlines their differential activity, supported by experimental data, and provides detailed methodologies for key in vitro assays.
Executive Summary
5,6-dimethylxanthenone-4-acetic acid (DMXAA), also referred to as this compound in some contexts, is a potent activator of the murine Stimulator of Interferon Genes (STING) pathway.[1][2][3] In contrast, 2’3’-cyclic guanosine monophosphate-adenosine monophosphate (2’3’-cGAMP) is the endogenous high-affinity ligand for human STING.[4] A critical distinction for drug development is that DMXAA does not effectively activate the human STING pathway and can even act as a partial antagonist to it.[5][6] This species-specific activity is a key consideration in the translation of preclinical findings to human applications.
Quantitative Data Summary
The following table summarizes the key in vitro parameters for DMXAA and 2’3’-cGAMP in their respective optimal systems.
| Parameter | This compound (DMXAA) | 2’3’-cGAMP |
| Target | Murine STING | Human STING |
| Binding Affinity (Kd) | ~0.49 µM (murine STING) | ~4.6 nM (human STING) |
| EC50 for IFN-β Induction | Potent induction in murine macrophages (optimal at ~100 µg/mL) | 15 - 42 nM (in human THP-1 cells)[7] |
| Activity in Human Cells | No significant activation; can act as a partial antagonist | Potent activation |
Signaling Pathway
Both DMXAA and 2’3’-cGAMP initiate signaling through the STING pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. However, the initial binding event is species-specific.
Experimental Protocols
In Vitro STING Activation Assay for IFN-β Production
This protocol describes a general method to compare the activity of STING agonists in murine and human cells by measuring the downstream production of Interferon-β (IFN-β) via ELISA.
1. Cell Culture:
-
Murine Cells: Culture murine macrophage cell lines (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Human Cells: Culture human monocytic cell lines (e.g., THP-1) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with PMA (phorbol 12-myristate 13-acetate) prior to the assay.
2. Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5 x 105 cells/well.
-
Allow the cells to adhere and recover for 24 hours at 37°C in a 5% CO2 incubator.
3. Compound Stimulation:
-
Prepare serial dilutions of DMXAA and 2’3’-cGAMP in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO or PBS, depending on the compound solvent).
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
4. Supernatant Collection:
-
After incubation, centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect the supernatants for IFN-β analysis.
5. IFN-β ELISA:
-
Quantify the concentration of IFN-β in the supernatants using a commercially available ELISA kit, following the manufacturer’s instructions.
-
Briefly, add standards and supernatants to the pre-coated ELISA plate, followed by the addition of detection antibody, substrate, and stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
-
Calculate the IFN-β concentrations from the standard curve.
-
Plot the IFN-β concentration against the compound concentration to determine the EC50 value.
Conclusion
The in vitro comparison of DMXAA and 2’3’-cGAMP highlights a critical species-specific difference in the activation of the STING pathway. While DMXAA is a valuable tool for studying STING signaling in murine models, its lack of activity in human cells makes 2’3’-cGAMP and its analogs more relevant for the development of therapeutics targeting human STING. This guide provides a foundational understanding and practical protocols for researchers investigating the STING pathway in a drug discovery context.
References
- 1. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. Discovering Differences in Human and Mouse STING using DMXAA - LKT Labs [lktlabs.com]
- 6. Frontiers | 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation [frontiersin.org]
- 7. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Specificity and Selectivity of DMX-129
A comprehensive analysis of DMX-129's binding profile and its performance against alternative compounds is not possible at this time due to the lack of publicly available data on a compound with this designation.
Extensive searches for "this compound specificity studies" and "this compound selectivity studies" did not yield any relevant scientific literature, clinical trial data, or other documentation detailing a therapeutic agent or research compound with this name. The primary search results are associated with hyperpolarized Xenon-129 (¹²⁹Xe), a contrast agent used in magnetic resonance imaging (MRI) for visualizing pulmonary function. This agent's mechanism of action is physical and does not involve biological specificity or selectivity in the pharmacological sense.
It is possible that "this compound" may be an internal project code, a very recently developed compound with no published data, or a typographical error.
To facilitate the creation of the requested comparison guide, please verify the compound's name and provide any of the following information if available:
-
Correct Compound Name or Alternative Designations: Any other names or codes used to identify the molecule.
-
Therapeutic Target or Class: The intended biological target (e.g., a specific enzyme, receptor, or pathway) or the class of drug (e.g., kinase inhibitor, GPCR antagonist).
-
Relevant Publications or Patents: Any scientific articles, posters, or patent applications that describe the compound.
Once a correct and identifiable compound is provided, a thorough comparison guide can be developed, including the requested data tables, experimental protocols, and visualizations.
Cross-Laboratory Validation of DMXAA (DMX-129) Activity: A Comparative Guide
A comprehensive analysis of the experimental data surrounding the murine STING agonist 5,6-dimethylxanthenone-4-acetic acid (DMXAA), often referred to as DMX-129, reveals a consistent pattern of activity across various research laboratories. This guide synthesizes findings from multiple studies to provide a comparative overview of its biological effects, focusing on its mechanism of action as a potent, albeit species-specific, immunomodulatory agent.
DMXAA, an investigational anti-cancer drug, has demonstrated significant anti-tumor activity in preclinical murine models.[1][2] Its primary mechanism of action is the activation of the STING (Stimulator of Interferon Genes) pathway, which triggers a cascade of immune responses.[3][4] However, a critical finding that has emerged from multiple research efforts is the species-specific nature of DMXAA's activity; it is a potent agonist for murine STING but does not activate the human STING pathway.[4][5] This discrepancy is a key factor that contributed to the compound's failure in human clinical trials.[3][5]
Comparative Analysis of In Vitro Activity
The in vitro activity of DMXAA has been characterized by several laboratories, with a primary focus on its ability to induce cytokine production in murine immune cells. As the data in Table 1 illustrates, researchers have consistently observed the induction of Type I interferons (IFN-β) and various pro-inflammatory cytokines and chemokines in response to DMXAA treatment in mouse-derived cell lines and primary cells.
| Cell Line / Primary Cells | DMXAA Concentration | Key Cytokine/Chemokine Induction | Reported By |
| Murine Macrophages (RAW 264.7) | 100 µg/ml | Potent IFN-β induction, low TNF-α induction | Shirey et al. (2011)[6] |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | Graded concentrations | IFN-β and other cytokine production | R&D Systems[7] |
| Murine Mesothelioma Cells (AE17, AB1) | >1 mg/ml | Direct cytotoxic effects | Creaney et al. (2021)[8] |
| Murine Macrophages (from L1C2 and TC-1 tumors) | 10 µg/mL | High levels of TNF-α | Wallace et al. (2007)[9] |
| PMA-differentiated THP1 dual reporter cells | 30-100 µg/ml | Partial agonism, interference with other STING agonists | Kim et al. (2023)[3][10] |
The experimental protocols for assessing in vitro activity typically involve standard cell culture techniques followed by measurement of cytokine production using ELISA or quantitative PCR.
Experimental Protocol: In Vitro Cytokine Induction Assay
A representative protocol for evaluating DMXAA-induced cytokine production in vitro is as follows:
-
Cell Culture: Murine macrophages (e.g., RAW 264.7) or bone marrow-derived dendritic cells are cultured in appropriate media and conditions.
-
DMXAA Treatment: Cells are treated with varying concentrations of DMXAA (e.g., 10-100 µg/ml) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 6-24 hours).
-
Sample Collection: Supernatants are collected for protein analysis (ELISA), and cell lysates are prepared for RNA extraction (qPCR).
-
Analysis: Cytokine levels (e.g., IFN-β, TNF-α, IL-6) in the supernatant are quantified using ELISA kits. Gene expression levels of cytokines are measured by qPCR, normalized to a housekeeping gene.
Caption: Experimental workflow for in vitro DMXAA activity assessment.
Comparative Analysis of In Vivo Activity
In vivo studies across different laboratories have consistently demonstrated the potent anti-tumor effects of DMXAA in various murine cancer models. These effects are attributed to the induction of hemorrhagic necrosis and vascular disruption within the tumor microenvironment, driven by the STING-dependent cytokine storm.
| Mouse Model | DMXAA Dosage | Key In Vivo Effects | Reported By |
| Colon 38 Carcinoma | 25 mg/kg | Tumor hemorrhagic necrosis and regression | Ching et al. (2002)[11] |
| EG7 Tumors | 18 mg/kg i.p. | Central tumor necrosis, lymphocyte-dependent anti-tumor activity | Jassar et al. (2005)[12] |
| L1C2 Lung Cancer | 18 mg/kg i.p. | Upregulation of TNF-α, IP-10, IL-6, and other chemokines in tumors | Wallace et al. (2007)[9] |
| Non-Small Cell Lung Cancer (NSCLC) | 25 mg/kg i.p. | Site-specific vascular disruption | Roberts et al. (2014)[2] |
| Mesothelioma (AE17-sOVA) | 25 mg/kg intra-tumorally | Tumor regression and long-term survival | Creaney et al. (2021)[8] |
Experimental Protocol: In Vivo Anti-Tumor Efficacy Study
A general protocol for assessing the in vivo anti-tumor activity of DMXAA is outlined below:
-
Tumor Implantation: Syngeneic tumor cells (e.g., colon 38, L1C2) are implanted subcutaneously or orthotopically into immunocompetent mice.
-
Tumor Growth: Tumors are allowed to establish and reach a predetermined size.
-
DMXAA Administration: Mice are treated with DMXAA (e.g., 18-25 mg/kg) via intraperitoneal or intra-tumoral injection. Control groups receive a vehicle.
-
Monitoring: Tumor growth is monitored regularly using calipers. Animal well-being is also monitored.
-
Endpoint Analysis: At the study endpoint, tumors are excised for histological analysis (to assess necrosis and vascular damage) and immunological analysis (e.g., cytokine levels, immune cell infiltration).
DMXAA Signaling Pathway
The signaling pathway initiated by DMXAA in murine cells is well-established and centers on the direct activation of the STING protein. This leads to the recruitment and activation of TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 then translocates to the nucleus to induce the transcription of Type I interferons and other inflammatory genes.
Caption: DMXAA signaling pathway in murine cells.
Conclusion
The collective evidence from multiple independent laboratories provides a robust and consistent picture of the biological activity of DMXAA. While its potent anti-tumor effects in murine models are well-documented and reproducible, its lack of activity on human STING underscores the critical importance of species-specific differences in drug development. The experimental protocols and resulting data summarized in this guide offer a valuable resource for researchers in the field of immuno-oncology and STING biology. The clear consensus on its mechanism of action and species specificity, despite minor variations in experimental setups, highlights a successful, albeit informal, cross-validation of DMXAA's core biological functions within the scientific community.
References
- 1. 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 3. Frontiers | 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation [frontiersin.org]
- 4. invivogen.com [invivogen.com]
- 5. Discovering Differences in Human and Mouse STING using DMXAA - LKT Labs [lktlabs.com]
- 6. The anti-tumor agent, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), induces IFN-β-mediated antiviral activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antitumour activity of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) in TNF receptor-1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Guide to DMX-129 and Other Inhibitors of IKKε/TBK-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DMX-129, a potent inhibitor of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK-1) and IκB kinase epsilon (IKKε), with other known inhibitors of these targets. This document summarizes key performance data, details experimental methodologies for inhibitor characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to IKKε and TBK-1
TANK-binding kinase 1 (TBK-1) and its homolog IκB kinase epsilon (IKKε) are serine/threonine kinases that play a crucial role in the innate immune system. They are key regulators of the interferon signaling pathway, primarily through the phosphorylation and activation of the transcription factor IRF3.[1][2] Upon activation by various stimuli, such as viral infections, TBK-1 and IKKε phosphorylate IRF3, leading to its dimerization and translocation to the nucleus, where it induces the expression of type I interferons and other antiviral genes.[1][3] Beyond their roles in immunity, TBK-1 and IKKε have been implicated in other cellular processes, including NF-κB signaling, autophagy, and oncogenesis.[1][2] Given their central role in these pathways, the development of selective inhibitors for TBK-1 and IKKε is of significant interest for the treatment of various diseases, including inflammatory disorders and cancer.
This compound is a novel pyrimidine-based compound identified as a potent dual inhibitor of IKKε and TBK-1. This guide aims to place this compound in the context of other well-characterized inhibitors of these kinases.
Data Presentation: Inhibitor Comparison
The following tables summarize the biochemical potency and cellular activity of this compound and other selected IKKε/TBK-1 inhibitors. It is important to note that the data presented here are compiled from various sources and may have been generated using different experimental conditions.
Table 1: Biochemical Potency of IKKε/TBK-1 Inhibitors
| Compound | Target(s) | IC50 (nM) | Selectivity Notes |
| This compound | IKKε, TBK-1 | < 30 | Data from patent literature; selectivity profile not extensively published. |
| BX795 | TBK-1, IKKε, PDK1 | 6 (TBK-1), 41 (IKKε) | Also a potent inhibitor of PDK1.[4] |
| MRT67307 | TBK-1, IKKε, ULK1/2 | 19 (TBK-1), 160 (IKKε) | Also inhibits ULK1 and ULK2.[4] |
| GSK8612 | TBK-1 | pKd = 8.0 | Highly selective for TBK-1 over IKKε.[4] |
| Amlexanox | IKKε, TBK-1 | ~1000-2000 | Also has other biological activities.[4][5] |
| BAY-985 | TBK-1, IKKε | 2 (IKKε), 2-30 (TBK-1) | Potent dual inhibitor.[4] |
| TBK1/IKKε-IN-5 | TBK-1, IKKε | 1.0 (TBK-1), 5.6 (IKKε) | Potent dual inhibitor.[4] |
Table 2: Cellular Activity of IKKε/TBK-1 Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) |
| DMX3433 (related to this compound) | Ly10 (DLBCL) | Cell Survival | - |
| BX795 | SK-MEL-2 | Antiproliferative | 900 |
| MRT67307 | - | - | - |
| GSK8612 | Ramos | pIRF3 | Mechanistic IC50 = 74 |
| Amlexanox | - | - | - |
| BAY-985 | SK-MEL-2 | Antiproliferative | 900 |
Experimental Protocols
In Vitro Kinase Assay for TBK-1/IKKε
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against TBK-1 and IKKε kinases.
Materials:
-
Recombinant human TBK-1 or IKKε enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6]
-
ATP (at a concentration near the Km for the kinase)
-
Substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)
-
Test compounds (serially diluted in DMSO)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase buffer, recombinant TBK-1 or IKKε enzyme, and the substrate.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiometric detection).
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction.
-
Detect the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based method according to the manufacturer's protocol.[5]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for IRF3 Phosphorylation
This protocol outlines a method to assess the ability of inhibitors to block the phosphorylation of IRF3 in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293, THP-1, or A549)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., poly(I:C), Sendai virus, or cGAMP)
-
Test compounds (serially diluted in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against phosphorylated IRF3 (e.g., anti-pIRF3 Ser396)
-
Primary antibody against total IRF3
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
-
Western blot reagents and equipment or ELISA kit for pIRF3.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow overnight.
-
Pre-treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agent to activate the TBK-1/IKKε pathway (e.g., transfect with poly(I:C)).
-
After the stimulation period, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
For Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against pIRF3.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total IRF3 and a loading control to normalize the data.
-
-
For ELISA:
-
Use a commercially available ELISA kit for phosphorylated IRF3 (e.g., PathScan® Phospho-IRF-3 (Ser396) Sandwich ELISA Kit).[7]
-
Follow the manufacturer's instructions to measure the levels of pIRF3 in the cell lysates.
-
-
Quantify the results and determine the IC50 value of the inhibitor for IRF3 phosphorylation.
Mandatory Visualizations
Signaling Pathway of IKKε/TBK-1
Caption: Simplified signaling pathway of IKKε/TBK-1 activation and downstream effects.
Experimental Workflow: In Vitro Kinase Assay
References
- 1. mdpi.com [mdpi.com]
- 2. IKKε and TBK1 in diffuse large B‐cell lymphoma: A possible mechanism of action of an IKKε/TBK1 inhibitor to repress NF‐κB and IL‐10 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 [jove.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. PathScan® RP Phospho-IRF-3 (Ser379) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
DMX-129: A Preclinical Comparative Guide for a Novel TBK1/IKKε Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical TBK1/IKKε inhibitor DMX-129 with other notable alternatives in the same class. Due to the limited public availability of in-depth preclinical studies on this compound, this document focuses on its biochemical potency and presents data from competitor compounds to offer a contextual framework for its potential in cancer research and therapy.
Introduction to this compound
This compound is a potent, preclinical small molecule inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These two kinases are key regulators of innate immunity and have emerged as significant targets in oncology due to their role in promoting cancer cell survival, proliferation, and inflammation. This compound exhibits strong and balanced inhibitory activity against both kinases, with IC50 values of less than 30 nM. While detailed in vitro and in vivo efficacy data for this compound in cancer models are not yet publicly available, its high potency suggests it is a valuable tool for investigating the therapeutic potential of dual TBK1/IKKε inhibition.
Mechanism of Action: The TBK1/IKKε Signaling Axis in Cancer
TBK1 and IKKε are integral components of multiple signaling pathways that are frequently dysregulated in cancer. Their inhibition by compounds like this compound can impact tumor progression through several mechanisms:
-
Inhibition of NF-κB Signaling: Both kinases can activate the non-canonical NF-κB pathway, which is crucial for the survival of various cancer cells.
-
Modulation of Interferon Regulatory Factor (IRF) Signaling: TBK1 and IKKε are essential for the phosphorylation and activation of IRF3 and IRF7, transcription factors that drive the expression of type I interferons. In some cancer contexts, this pathway can promote tumor growth and immune evasion.
-
Regulation of STAT3 Signaling: IKKε can directly phosphorylate and activate STAT3, a key transcription factor involved in cell proliferation, survival, and differentiation in many cancers.
-
Control of the AKT/mTORC1 Pathway: TBK1 has been shown to regulate the AKT/mTORC1 signaling axis, a central pathway for cell growth and metabolism that is often hyperactivated in tumors.
Below is a diagram illustrating the central role of TBK1 and IKKε in these oncogenic signaling pathways.
Comparative Analysis of TBK1/IKKε Inhibitors
This section compares this compound with other well-characterized TBK1/IKKε inhibitors based on their biochemical potency.
| Compound | Target(s) | IC50 (nM) | pKd | pIC50 |
| This compound | TBK1 / IKKε | <30 / <30 | N/A | N/A |
| GSK8612 | TBK1 | N/A | 8.0 | 6.8 |
| Amlexanox | TBK1 / IKKε | ~1000-2000 | N/A | N/A |
| MRT67307 | TBK1 / IKKε | 19 / 160 | N/A | N/A |
N/A: Not Available in publicly accessible documents. Note: IC50, pKd, and pIC50 values can vary depending on the assay conditions.
Preclinical Data of Alternative TBK1/IKKε Inhibitors
While specific preclinical data for this compound is not available, the following summarizes findings for competitor compounds, offering insights into the potential applications and expected outcomes for potent TBK1/IKKε inhibitors.
GSK8612
-
In Vitro: GSK8612 has been shown to inhibit the phosphorylation of IRF3 in Ramos cells and reduce the secretion of type I interferons in human peripheral blood mononuclear cells.
-
In Vivo: In a mouse model of hepatocellular carcinoma, GSK8612 treatment delayed tumor growth, an effect associated with increased infiltration of CD8+ T cells into the tumor microenvironment.
Amlexanox
-
In Vitro: Amlexanox has demonstrated anti-proliferative and anti-migratory effects in various cancer cell lines, including endometrial and breast cancer.
-
In Vivo: In murine models of Lewis lung carcinoma, combination therapy with amlexanox and an anti-MCP-1 monoclonal antibody suppressed tumor progression by inhibiting cell proliferation, promoting apoptosis, and reducing the infiltration of tumor-associated M2 macrophages.
MRT67307
-
In Vitro: MRT67307 has been shown to prevent the phosphorylation of IRF3 in bone marrow-derived macrophages and inhibit the production of IFNβ.
-
In Vivo: In a murine model of SARS-CoV-2 infection, MRT67307 was shown to attenuate lung inflammation.
Experimental Protocols
Detailed experimental protocols are crucial for the validation and comparison of preclinical candidates. Below are generalized protocols for key assays used in the evaluation of TBK1/IKKε inhibitors.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of an inhibitor against its target kinase(s).
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant TBK1 or IKKε enzyme, a specific peptide or protein substrate (e.g., IRF3), and varying concentrations of the test inhibitor (e.g., this compound) in a suitable kinase buffer.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP (often radiolabeled [γ-³²P]ATP or in conjunction with an ADP-Glo™ system) and magnesium chloride.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA or phosphoric acid).
-
Detection: Measure the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the substrate on a filter and measuring radioactivity. For non-radioactive assays, methods like fluorescence polarization or luminescence (e.g., ADP-Glo™) can be used.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of an inhibitor on the proliferation and survival of cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells of interest in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a suitable method, such as:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of the total cell number.
-
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells and plot the percentage of viability against the inhibitor concentration. Calculate the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.
Conclusion
This compound is a highly potent dual inhibitor of TBK1 and IKKε, positioning it as a valuable chemical probe for elucidating the roles of these kinases in cancer biology and as a potential starting point for therapeutic development. While comprehensive preclinical efficacy data for this compound is not yet in the public domain, the available information on its biochemical potency, combined with the promising preclinical results of other TBK1/IKKε inhibitors, underscores the therapeutic potential of targeting this signaling axis in oncology. Further in vitro and in vivo studies are necessary to fully characterize the anti-cancer activity of this compound and validate its potential as a clinical candidate.
Independent Verification of Ontunisertib (AGMB-129)'s Mechanism of Action: A Comparative Guide for Researchers
An Objective Analysis of a Novel ALK5 Inhibitor for Fibrostenosing Crohn's Disease and its Therapeutic Alternatives
In the landscape of therapeutic development for Fibrostenosing Crohn's Disease (FSCD), a debilitating condition with no approved specific medical therapies, Ontunisertib (AGMB-129) has emerged as a promising investigational agent. This guide provides an in-depth, objective comparison of Ontunisertib's mechanism of action, supported by experimental data, against current and emerging therapeutic alternatives. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of its therapeutic potential.
Initial inquiries for "DMX-129" revealed significant ambiguity, with the designation referring to multiple disparate entities. Based on the context of a therapeutic mechanism of action for researchers, this guide focuses on the most relevant and data-rich compound: Ontunisertib (AGMB-129) , a gut-restricted inhibitor of activin receptor-like kinase 5 (ALK5).
Ontunisertib (AGMB-129): A Gut-Restricted ALK5 Inhibitor
Ontunisertib is an oral, small molecule inhibitor of ALK5, also known as Transforming Growth Factor-β (TGF-β) receptor 1.[1] The therapeutic rationale for Ontunisertib is based on the central role of the TGF-β signaling pathway in the pathogenesis of fibrosis.[2] In FSCD, chronic inflammation leads to an excessive deposition of extracellular matrix (ECM) proteins, resulting in the formation of fibrotic strictures in the intestine.[3] By inhibiting ALK5, Ontunisertib aims to block the downstream signaling cascade that promotes fibroblast activation and collagen production, thereby mitigating fibrosis.
A key feature of Ontunisertib is its designed gastrointestinal (GI)-restricted mechanism.[1][4] The molecule undergoes rapid first-pass metabolism in the liver, preventing significant systemic exposure.[1] This is a critical design element, as systemic inhibition of ALK5 has been associated with cardiac toxicity in clinical trials for other indications.[5]
Preclinical and Clinical Verification of Mechanism
Independent verification of Ontunisertib's mechanism of action is supported by preclinical rationale and robust clinical trial data. While specific preclinical study reports for Ontunisertib are not publicly detailed, the efficacy of ALK5 inhibitors in preclinical models of fibrosis is well-established.[6][7]
Phase 1 Clinical Trial (NCT04933565): A Phase 1 study in 81 healthy subjects demonstrated that Ontunisertib was well-tolerated at all tested doses, with no drug-related safety signals or dose-limiting toxicities.[4][8] Importantly, pharmacokinetic (PK) analyses confirmed the GI-restricted profile, showing high local concentrations in the ileum with no clinically relevant systemic exposure.[4]
Phase 2a STENOVA Clinical Trial (NCT05843578): The ongoing STENOVA trial is a randomized, double-blind, placebo-controlled study in patients with symptomatic FSCD. Interim results from 103 participants have further substantiated the mechanism and therapeutic potential of Ontunisertib.[9]
-
Primary Endpoint (Safety and Tolerability): The trial met its primary endpoint, with the incidence and severity of adverse events being similar between the Ontunisertib and placebo groups. No cardiac toxicity was observed.[10]
-
Secondary Endpoints (Pharmacokinetics and Target Engagement): PK data in patients confirmed the gut-restricted profile with very low systemic exposure.[10] Target engagement was demonstrated through transcriptomics analysis of mucosal biopsies from the site of ileal strictures, which showed a significant downregulation of both fibrotic (p=0.0036) and inflammatory (p<0.0001) pathways in the high-dose cohort compared to placebo.[5][10]
Comparison with Therapeutic Alternatives
The management of FSCD currently relies on anti-inflammatory medications and procedural interventions. Several novel therapeutic strategies are also under investigation.
Data Presentation: Comparative Efficacy and Safety
| Therapeutic Modality | Mechanism of Action | Efficacy Data | Safety Profile |
| Ontunisertib (AGMB-129) | Gut-restricted ALK5 (TGF-βR1) inhibitor | Phase 2a (Interim): Met primary safety and secondary PK/target engagement endpoints. Positive trends in exploratory clinical endpoints (SES-CD, MRE).[9][10] | Well-tolerated, similar adverse event profile to placebo. No cardiac toxicity observed.[10] |
| Anti-TNF Agents (e.g., Adalimumab) | Inhibition of pro-inflammatory cytokine TNF-α | CREOLE Study: 64% of patients with symptomatic small bowel strictures responded at 24 weeks. Nearly half of responders remained surgery-free at 4 years.[11] | Increased risk of infections, infusion reactions, and potential for worsening of heart failure. |
| Endoscopic Balloon Dilation (EBD) | Mechanical widening of strictures | Meta-analysis: Technical success rate of 94.9%, short-term clinical efficacy in 82.3% of patients. Symptom recurrence in 48.3% during follow-up.[12] | Major complications (perforation, bleeding) in 5.3% of patients.[12] |
| Strictureplasty | Surgical widening of strictures without bowel resection | Retrospective Study: 10-year site-specific recurrence rate of 25.7%.[13] | Postoperative complications can include infection, bleeding, and anastomotic leak.[14] |
| TL1A Inhibitors (Emerging) | Inhibition of Tumor Necrosis Factor-like Ligand 1A | Phase 2 (Duvakitug): Demonstrated clinical remission in UC and CD patients at 14 weeks.[15] | Generally well-tolerated in clinical trials to date. |
Experimental Protocols
Transcriptomics Analysis of Intestinal Biopsies (STENOVA Trial):
-
Objective: To demonstrate target engagement by assessing changes in gene expression in the affected intestinal tissue.
-
Methodology: Mucosal biopsies are collected from the site of the ileal stricture at screening and at the end of the 12-week treatment period. Total RNA is extracted from the biopsies. RNA sequencing (RNA-Seq) is performed to generate a comprehensive profile of gene expression.[16][17][18] Bioinformatic analysis is then used to identify differentially expressed genes and pathways between the treatment and placebo groups, with a focus on genes related to fibrosis and inflammation.[19][20]
Simple Endoscopic Score for Crohn's Disease (SES-CD):
-
Objective: To provide a standardized endoscopic assessment of disease activity.
-
Methodology: The SES-CD is calculated based on the endoscopic evaluation of four variables (ulcer size, ulcerated surface, affected surface, and luminal narrowing) in five segments of the ileum and colon. Each variable is scored from 0 to 3. The total score is the sum of the scores for all variables in all segments.[21]
Magnetic Resonance Enterography (MRE):
-
Objective: To non-invasively assess the extent and severity of intestinal inflammation and fibrosis.
-
Methodology: MRE is an MRI technique that provides detailed images of the small intestine. Patients typically ingest an oral contrast agent to distend the bowel loops. A series of MRI sequences, including T1- and T2-weighted images, are acquired before and after the administration of an intravenous contrast agent. This allows for the visualization of bowel wall thickening, edema, and enhancement patterns that can differentiate between inflammation and fibrosis.[6][22]
Mandatory Visualizations
Signaling Pathways
Caption: TGF-β Signaling Pathway and the Mechanism of Action of Ontunisertib (AGMB-129).
Experimental Workflows
Caption: Experimental Workflow for Transcriptomics Analysis of Intestinal Biopsies.
Conclusion
The independent verification of Ontunisertib (AGMB-129)'s mechanism of action is strongly supported by its rational design as a gut-restricted ALK5 inhibitor and the consistent data from its Phase 1 and interim Phase 2a clinical trials. The demonstration of target engagement through transcriptomics, combined with a favorable safety profile, positions Ontunisertib as a potentially transformative therapy for Fibrostenosing Crohn's Disease.
Compared to existing therapeutic alternatives, Ontunisertib offers a novel, targeted anti-fibrotic approach that addresses the underlying pathophysiology of stricture formation, a significant unmet need in the management of Crohn's disease. While anti-TNF agents provide anti-inflammatory benefits and procedural interventions offer mechanical relief, Ontunisertib has the potential to be the first disease-modifying therapy specifically for intestinal fibrosis. Further data from the completed STENOVA trial and subsequent studies will be crucial in fully elucidating its efficacy and place in the therapeutic armamentarium for FSCD. The continued investigation of other emerging therapies, such as TL1A inhibitors, will also shape the future landscape of treatment for this complex disease.
References
- 1. AGMB-129 – Agomab Therapeutics [agomab.com]
- 2. asabys.com [asabys.com]
- 3. For Patients – Agomab Therapeutics [agomab.com]
- 4. agomab.com [agomab.com]
- 5. Agomab heads for phase IIb on positive Crohn’s fibrosis data | BioWorld [bioworld.com]
- 6. monash.edu [monash.edu]
- 7. Evaluating the antifibrotic potency of galunisertib in a human ex vivo model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sanofi-backed Agomab raises $89m to advance fibrotic disease treatments - Pharmaceutical Technology [pharmaceutical-technology.com]
- 9. Agomab Therapeutics – Restoring Organ Function [agomab.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. medscape.com [medscape.com]
- 12. Systematic review with meta-analysis: efficacy of balloon-assisted enteroscopy for dilation of small bowel Crohn's disease strictures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strictureplasty for Crohn's disease of the small bowel in the biologic era: long-term outcomes and risk factors for recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crohn Disease Stricturoplasty - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Early treatment with anti-tumor necrosis factor agents improves long-term effectiveness in symptomatic stricturing Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA sequencing on intestinal biopsies from inflammatory bowel disease patients treated with vehicle control, MEK inhibitor, or infliximab - EGA European Genome-Phenome Archive [ega-archive.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Delineating inflammatory bowel disease through transcriptomic studies: current review of progress and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Integrative Analysis of Transcriptomic and Proteomic Profiling in Inflammatory Bowel Disease Colon Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Transcriptome analysis of human colorectal cancer biopsies reveals extensive expression correlations among genes related to cell proliferation, lipid metabolism, immune response and collagen catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Short- and long-term efficacy of endoscopic balloon dilation in Crohn’s disease strictures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Short- and long-term outcomes of strictureplasty for obstructive Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of DMXAA Analogs as Modulators of the STING Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA from pathogens and damaged cells. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, making it an attractive target for therapeutic intervention in oncology and infectious diseases. 5,6-dimethylxanthenone-4-acetic acid (DMXAA) is a potent activator of murine STING but has no activity on human STING, limiting its clinical translation.[1] This has spurred the development of DMXAA analogs with improved activity and species specificity. This guide provides a head-to-head comparison of several DMXAA analogs, summarizing their performance based on available experimental data.
Data Presentation
The following tables summarize the in vitro activity of DMXAA and its analogs on the STING pathway.
Table 1: In Vitro STING Binding and Functional Activity of DMXAA Analogs
| Compound | Target | Assay | Activity | Value (µM) | Reference |
| DMXAA | Murine STING | Agonist | EC50 | ~10 | [1] |
| Human STING | No Activity | - | - | [1] | |
| HHMX | Human STING | Antagonist | IC50 | Potent (exact value not specified) | [2][3][4] |
| Murine STING | Antagonist | IC50 | Potent (exact value not specified) | [2][3][4] | |
| Compound 11 | Human STING | Inhibitor | IC50 | 19.93 | [5] |
| Murine STING | Inhibitor | IC50 | 15.47 | [5] | |
| Compound 27 | Human STING | Inhibitor | IC50 | 38.75 | [5] |
| Murine STING | Inhibitor | IC50 | 30.81 | [5] | |
| 7-bromo-DMXAA | Murine STING | Binding | - | Notable binding | [6] |
| Human STING | No Binding | - | - | [6] | |
| 7-hydroxy-DMXAA | Murine STING | Binding | - | Notable binding | [6] |
| Human STING | No Binding | - | - | [6] |
Table 2: Pharmacokinetic and In Vivo Efficacy Data of DMXAA
| Compound | Species | Administration | Dose | Key Findings | Reference |
| DMXAA | Human | IV Infusion | 6 - 4900 mg/m² | Dose-dependent pharmacokinetics. Terminal half-life: 8.1 ± 4.3 h. Highly protein-bound. | [7] |
| DMXAA | Mouse | Intraperitoneal | 27.5 mg/kg | 19-day tumor growth delay, 40% cures (Colon 38 tumors). | [8] |
| DMXAA | Mouse | Oral | 32.5 mg/kg | 4-day tumor growth delay, no cures (Colon 38 tumors). Bioavailability of 73%. | |
| DMXAA | Mouse | Intratumoral | 25 mg/kg (3 doses) | 100% cures in mice with small or large mesothelioma tumors. | [9][10] |
Signaling Pathway Diagram
Caption: The STING signaling pathway is activated by cytosolic dsDNA, leading to the production of type I interferons.
Experimental Protocols
STING Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the binding affinity of compounds to the STING protein.
Principle: This competitive immunoassay utilizes fluorescence resonance energy transfer (FRET). A terbium-labeled anti-tag antibody (donor) binds to a tagged STING protein. A fluorescently labeled ligand (acceptor) binds to STING. When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer and emission from the acceptor. A test compound that binds to STING will displace the fluorescent ligand, leading to a decrease in the FRET signal.[11][12][13][14][15]
Materials:
-
HTRF-compatible microplate reader
-
Low-volume 384-well white microplates
-
Recombinant tagged human or murine STING protein
-
Terbium (Tb)-labeled anti-tag antibody (e.g., anti-His)
-
Fluorescently labeled STING ligand (e.g., d2-labeled cGAMP)
-
Assay buffer
-
Test compounds
Procedure (One-Plate Protocol):
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dispense a small volume (e.g., 4 µL) of the diluted compounds or vehicle control into the wells of the 384-well plate.
-
Add the tagged STING protein (e.g., 2 µL) to each well.
-
Prepare a detection mix containing the Tb-labeled antibody and the fluorescently labeled STING ligand in assay buffer.
-
Add the detection mix (e.g., 4 µL) to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes to 3 hours), protected from light.
-
Read the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the ratio against the compound concentration to determine the IC50 value.
STING-Dependent IFN-β Induction Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate or inhibit the STING pathway, leading to the production of IFN-β.
Principle: A reporter cell line (e.g., THP-1 or HEK293) is engineered to express a reporter gene (e.g., luciferase) under the control of an IFN-β promoter or an interferon-stimulated response element (ISRE). Activation of the STING pathway leads to the transcription of the reporter gene, and the resulting signal (e.g., luminescence) is proportional to the level of pathway activation.[16][17][18][19][20]
Materials:
-
Luminometer or spectrophotometer
-
White, clear-bottom 96-well microplates
-
Reporter cell line (e.g., THP-1-Lucia™ ISG)
-
Cell culture medium and supplements
-
STING agonist (e.g., 2'3'-cGAMP) for inhibition studies
-
Test compounds
-
Luciferase assay reagent
Procedure (Agonist Activity):
-
Seed the reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds.
-
Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the EC50 value.
Procedure (Antagonist/Inhibitor Activity):
-
Follow steps 1 and 2 from the agonist protocol.
-
Pre-incubate the cells with the test compounds for a short period (e.g., 1 hour).
-
Add a fixed concentration of a STING agonist (e.g., 2'3'-cGAMP) to the wells.
-
Follow steps 4-7 from the agonist protocol to determine the IC50 value.
Experimental Workflow Diagram
Caption: A typical workflow for the evaluation of DMXAA analogs, from in vitro screening to in vivo testing.
Conclusion
The development of DMXAA analogs has led to the identification of compounds with diverse activities, including murine-specific STING agonists and broad-spectrum STING inhibitors. While in vitro data provides a valuable initial assessment of their potential, the lack of publicly available in vivo pharmacokinetic and efficacy data for most analogs highlights a critical gap in their preclinical evaluation. Further studies are required to understand the therapeutic potential of these novel STING modulators. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and comparison of DMXAA analogs and other novel STING-targeting compounds.
References
- 1. invivogen.com [invivogen.com]
- 2. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation [frontiersin.org]
- 4. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of C7-functionalized DMXAA derivatives as potential human-STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a novel antivascular agent: phase I clinical and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antitumour activity of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) in TNF receptor-1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 11. revvity.com [revvity.com]
- 12. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]
- 13. resources.revvity.com [resources.revvity.com]
- 14. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 15. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Index of EBC-129 and Other Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. For complex biologics like antibody-drug conjugates (ADCs), a narrow therapeutic window is often a key challenge in clinical development. This guide provides a comparative assessment of the emerging therapeutic profile of EBC-129, a first-in-class ADC, against established ADCs. As "DMX-129" is not a publicly recognized investigational drug, this analysis focuses on EBC-129, a plausible candidate with a similar designation currently in clinical trials.
EBC-129 is an ADC targeting a novel N-glycosylated epitope on both Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) and 6 (CEACAM6), proteins overexpressed in a variety of solid tumors.[1][2] It delivers the potent cytotoxic agent monomethyl auristatin E (MMAE).[1] This guide will compare the available clinical data for EBC-129 with three other approved ADCs: Sacituzumab Govitecan (Trodelvy®), Trastuzumab Deruxtecan (Enhertu®), and Enfortumab Vedotin (Padcev®), providing insights into their relative therapeutic windows.
Quantitative Data Summary
The following table summarizes the key characteristics, efficacious doses, and observed toxicities of EBC-129 and the selected comparator ADCs. A direct calculation of the therapeutic index is not feasible from clinical data; however, the relationship between the efficacious dose and the dose-limiting toxicities (DLTs) provides an indication of the therapeutic window.
| Feature | EBC-129 | Sacituzumab Govitecan | Trastuzumab Deruxtecan | Enfortumab Vedotin |
| Target Antigen | CEACAM5 / CEACAM6[1] | Trop-2[3][4] | HER2[5] | Nectin-4[6][7] |
| Payload | Monomethyl Auristatin E (MMAE)[1] | SN-38[3] | Deruxtecan (Topoisomerase I inhibitor)[5] | Monomethyl Auristatin E (MMAE)[6] |
| Primary Indications | Investigational: Solid Tumors (e.g., Pancreatic, Gastroesophageal)[2] | Metastatic Triple-Negative Breast Cancer, Urothelial Carcinoma[4][8] | HER2-Positive/Low Breast Cancer, NSCLC, Gastric Cancer[5][9] | Urothelial Carcinoma[10][11] |
| Efficacious Dose | 1.8 - 2.2 mg/kg every 3 weeks[12] | 10 mg/kg on days 1 & 8 of a 21-day cycle[3] | 5.4 mg/kg every 3 weeks[9] | 1.25 mg/kg on days 1, 8, & 15 of a 28-day cycle |
| Key Dose-Limiting Toxicities (DLTs) / Grade ≥3 Adverse Events | Neutropenia, Infusion-related reactions. MTD at 2.2 mg/kg with DLTs of Grade 4 neutropenia and Grade 3 increased AST.[13][14] | Neutropenia, Diarrhea, Nausea, Anemia.[15] | Neutropenia, Anemia, Nausea, Interstitial Lung Disease (ILD).[9] | Peripheral Neuropathy, Skin Reactions, Hyperglycemia.[7] |
Experimental Protocols
General Methodology for Therapeutic Index Determination
The therapeutic index is preclinically determined in animal models as the ratio of the dose that is toxic to 50% of the population (TD50) to the dose that produces a therapeutic effect in 50% of the population (ED50).
-
Preclinical Assessment (In Vivo):
-
Efficacy Studies (ED50): Tumor xenograft models are established in immunocompromised mice. Graded doses of the ADC are administered to different cohorts. Tumor volume is measured over time to determine the dose that causes a 50% inhibition of tumor growth.
-
Toxicology Studies (TD50/MTD): Healthy animals or tumor-bearing models are administered escalating doses of the ADC. The maximum tolerated dose (MTD) is determined as the highest dose that does not cause unacceptable toxicity. Key toxicities and the TD50 are established through clinical observations, body weight measurements, and histopathological analysis of major organs.
-
TI Calculation: TI = TD50 / ED50.
-
In the clinical setting, the concept of a therapeutic window is more relevant. This is the range of doses that provides efficacy without unacceptable toxicity. It is evaluated in human clinical trials, particularly Phase 1 studies.
EBC-129 Phase 1 Clinical Trial Protocol (NCT05701527)
The ongoing Phase 1 trial for EBC-129 is designed to establish its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[12][16]
-
Study Design: An open-label, multi-center, dose-escalation and dose-expansion study.[2][12]
-
Part 1: Dose Escalation: Patients with various advanced solid tumors receive escalating doses of EBC-129 to determine the MTD and recommended Phase 2 dose (RP2D).[12] A standard 3+3 design is typically used.
-
Part 2: Dose Expansion: Once the RP2D is identified, cohorts of patients with specific cancer types (e.g., pancreatic, gastroesophageal) are enrolled to further evaluate the safety, pharmacokinetics, and anti-tumor activity of EBC-129 at the selected dose(s).
-
-
Primary Objectives: To assess the safety and tolerability of EBC-129 and determine the MTD and RP2D(s).[14]
-
Secondary Objectives: To evaluate the preliminary anti-tumor activity (Overall Response Rate, Disease Control Rate), and to characterize the pharmacokinetic profile.[14]
-
Patient Population: Adults with metastatic or locally advanced solid tumors who have progressed on standard therapies.[16]
Mechanism of Action and Signaling Pathways
EBC-129 Mechanism of Action
EBC-129's mechanism of action follows the typical pathway of an ADC, leveraging antibody specificity for targeted drug delivery.
-
Target Binding: The antibody component of EBC-129 specifically binds to the N256-glycosylated CEACAM5 and/or CEACAM6 proteins on the surface of cancer cells.[1][17]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell via endocytosis.[16]
-
Payload Release: Inside the cell, the linker connecting the antibody and the MMAE payload is cleaved, releasing the cytotoxic drug into the cytoplasm.[1]
-
Cytotoxicity: The released MMAE disrupts the microtubule network within the cancer cell, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[17]
Caption: EBC-129 binds to CEACAM5/6, is internalized, and releases its MMAE payload, causing cell death.
CEACAM5/6 Signaling in Cancer
CEACAM5 and CEACAM6 are members of the immunoglobulin superfamily. Their overexpression in tumors is associated with poor prognosis and plays a role in promoting cancer progression by influencing cell adhesion, invasion, and metastasis.[18][19] By targeting these proteins, EBC-129 is designed to selectively eliminate cancer cells that rely on these pathways for survival and spread.
EBC-129 Clinical Trial Workflow
The diagram below illustrates the typical workflow for a Phase 1 dose-escalation and expansion trial, as is being conducted for EBC-129.
Caption: Workflow of the EBC-129 Phase 1 trial, from dose escalation to expansion cohorts.
Conclusion
While a quantitative therapeutic index for EBC-129 has not yet been established, early Phase 1 data provide a promising initial assessment of its therapeutic window. The identification of recommended Phase 2 doses at which clinical activity is observed (1.8 mg/kg and 2.2 mg/kg) alongside a maximum tolerated dose of 2.2 mg/kg suggests a narrow, but manageable, therapeutic window, which is characteristic of the ADC class of drugs.[20][21] The primary toxicities, neutropenia and infusion-related reactions, appear to be manageable.[1][13]
Compared to approved ADCs like Sacituzumab Govitecan, Trastuzumab Deruxtecan, and Enfortumab Vedotin, EBC-129 shares a similar challenge of balancing efficacy with on-target and off-target toxicities. The use of the MMAE payload, also found in Enfortumab Vedotin, provides a degree of predictability regarding its potential side-effect profile. The continued investigation of EBC-129 in Phase 2 trials will be crucial for further defining its therapeutic index and establishing its role in the treatment of solid tumors. The unique targeting of a glycosylated epitope on both CEACAM5 and CEACAM6 may offer a novel therapeutic avenue for patients with tumors expressing these markers.
References
- 1. targetedonc.com [targetedonc.com]
- 2. news-medical.net [news-medical.net]
- 3. Targeting Refractory Triple-Negative Breast Cancer with Sacituzumab Govitecan: A New Era in Precision Medicine [mdpi.com]
- 4. Sacituzumab govitecan - Wikipedia [en.wikipedia.org]
- 5. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 6. Impact of Relative Dose Intensity of Enfortumab Vedotin for Advanced Urothelial Carcinoma | In Vivo [iv.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. TRODELVY® (sacituzumab govitecan-hziy) | Official HCP Site [trodelvyhcp.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. 2021.uroschool.gr [2021.uroschool.gr]
- 12. ascopubs.org [ascopubs.org]
- 13. oncologynews.com.au [oncologynews.com.au]
- 14. onclive.com [onclive.com]
- 15. The association of high body mass index with the safety and efficacy of sacituzumab govitecan in patients with metastatic triple-negative breast cancer from the ASCENT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. First Made-in-Singapore Antibody-Drug Conjugate Approved to Enter Clinical Trials [a-star.edu.sg]
- 17. bioengineer.org [bioengineer.org]
- 18. Inhibition of adhesion, invasion, and metastasis by antibodies targeting CEACAM6 (NCA-90) and CEACAM5 (Carcinoembryonic Antigen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal Procedures for DMX-129: Handling an Unidentified Compound
Initial searches for "DMX-129" did not yield a recognized chemical with established disposal protocols. The designation "this compound" appears in datasheets as an IKKε and TBK-1 inhibitor, but a comprehensive Safety Data Sheet (SDS) with official disposal guidelines is not publicly available.[1][2][3] Federal and state regulations strictly prohibit the transportation, storage, or disposal of hazardous waste of unknown identity.[4] Therefore, this compound must be handled as an unknown chemical, prioritizing safety and adherence to institutional and regulatory standards.
Treating any unknown substance as hazardous until its properties are fully understood is a critical principle of laboratory safety. The financial and legal consequences of improper disposal, which can include significant penalties, underscore the importance of a cautious and systematic approach.[4][5]
Immediate Safety and Handling Protocol
If you are in possession of this compound without a corresponding Safety Data Sheet, the following procedural steps are essential.
1. Do Not Dispose of as Normal Waste: Under no circumstances should this compound be discarded in the regular trash or poured down the sanitary sewer.[6] Disposal of unidentified chemicals in this manner is illegal and poses a potential risk to the environment and public health.[6]
2. Isolate and Secure the Container:
-
Safely place the container of this compound in a designated and secure area of the laboratory, away from incompatible materials.
-
If the container is compromised, leaking, or degraded, contact your institution's Environmental Health and Safety (EHS) office immediately.[4]
3. Label the Container Clearly:
-
The container must be labeled with the words "Hazardous Waste."[7]
-
Clearly write "this compound" and any other known identifiers on the label.
-
Indicate that the identity and hazards are unknown. A label such as "Unidentified Chemicals - Do NOT Touch" can prevent accidental mishandling.[6]
-
Include the date, the name of the principal investigator or lab supervisor, and the laboratory location.
Identification and Disposal Workflow
The primary goal is to identify the chemical to ensure proper, safe, and legal disposal. The cost of analysis for an unknown chemical can be substantial, making internal identification efforts a crucial first step.[5][8]
Phase 1: Information Gathering The most effective way to identify an unknown chemical is to consult with laboratory personnel.[4]
-
Consult with Colleagues: Inquire with the Principal Investigator (PI), lab manager, and any researchers who may have worked with the substance.[5] They may recognize the compound or have access to records.
-
Review Laboratory Records: Thoroughly check lab notebooks, chemical inventories, and purchase orders to trace the origin and identity of this compound.[4]
Phase 2: Contact Environmental Health and Safety (EHS) Your institution's EHS department is the primary and essential resource for managing unknown chemicals.[4]
-
Report the Unknown Chemical: Inform the EHS office about the presence of this compound in your laboratory.
-
Request Guidance: EHS will provide specific instructions for the next steps, which may include arranging for professional analysis and disposal.[5]
Phase 3: Professional Analysis and Disposal If the identity of this compound cannot be determined through internal efforts, professional analysis is required.[4]
-
Arrangement for Pickup: EHS will coordinate with an approved hazardous waste contractor for the pickup, analysis, and ultimate disposal of the material.[6]
-
Associated Costs: The generating department or research group is typically responsible for the costs associated with the identification and disposal of unknown chemicals.[5][6]
Data on this compound
While a full safety and disposal profile is unavailable, some basic chemical data has been identified.
| Property | Value |
| Product Name | This compound |
| Catalog Number | DC72264 |
| CAS Number | 1623123-95-4 |
| Molecular Formula | C19H17FN8 |
| Molecular Weight | 376.39 |
| Function | IKKε and TBK-1 inhibitor |
This data is compiled from available datasheets and should be used for informational purposes only in the process of identification.[1][2]
Disposal Workflow for an Unknown Chemical
The following diagram outlines the mandatory logical workflow for handling this compound, assuming its specific hazards are unknown. This process ensures safety and regulatory compliance.
Caption: Standard procedure for the disposal of an unknown laboratory chemical.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|1623123-95-4|MSDS [dcchemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Handling Protocols for the Potent Research Chemical DMX-129
Disclaimer: The compound "DMX-129" is not a publicly recognized chemical entity. The following safety and logistical information is based on best practices for handling potent, hazardous, and potentially volatile novel research compounds. This guide should be adapted based on a thorough, compound-specific risk assessment before any handling occurs.
This document provides crucial, immediate safety and logistical guidance for researchers, scientists, and drug development professionals working with this compound. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure personnel safety and regulatory compliance.
Hazard Assessment and Risk Mitigation
Given the unknown toxicological profile of this compound, a precautionary approach is mandatory. Assume the compound is highly potent, with potential for acute toxicity, and is readily absorbable through dermal, inhalation, and ingestion routes. The primary goal is to minimize all potential exposures by implementing a combination of engineering controls, administrative controls, and personal protective equipment, in line with the NIOSH Hierarchy of Controls.[1][2][3][4][5]
Assumed Hazard Profile for this compound:
-
Physical Form: Crystalline solid or volatile liquid.
-
Primary Routes of Exposure: Inhalation of aerosolized particles, dermal absorption, and accidental ingestion.
-
Potential Health Effects: Unknown, but assumed to be a potent psychoactive agent with possible respiratory, cardiovascular, and neurological effects. Long-term effects such as carcinogenicity and reproductive toxicity are undetermined.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to establishing a primary barrier against exposure.[6] A multi-layered approach, including double gloving and respiratory protection, is recommended for all activities involving this compound.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Strongly Recommended for all handling of solid this compound or when there is a risk of aerosol generation. Hoods or full-facepieces can offer high protection factors.[6] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[6][7] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or every 30 minutes. Consult the glove manufacturer for breakthrough time data for solvents used with this compound.[6][7] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek or microporous film to protect against chemical splashes and dust.[6] |
| Dedicated Lab Coat | A dedicated, disposable or professionally laundered lab coat should be worn over personal clothing for low-risk activities. | |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[8] A face shield must be worn over goggles for added protection against splashes, especially when working outside a fume hood.[8][9] Eyeglasses with side shields are not sufficient.[8] |
| Foot Protection | Disposable Shoe Covers & Chemical-Resistant Boots | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[6] For larger-scale operations or spill response, chemical-resistant boots with steel toes are required.[10] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for safely handling potent compounds like this compound.[6] The following workflow minimizes the risk of exposure at each stage of the process.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation Phase:
-
Designate a Controlled Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to prevent inhalation risks.[11]
-
Assemble Materials: Before starting, gather all necessary chemicals, glassware, and equipment to minimize movement in and out of the controlled area.[12]
-
Prepare Decontamination Solution: Ensure a freshly prepared and validated decontamination solution (e.g., 10% bleach solution, followed by a water or alcohol rinse, if compatible) is readily available.
-
Prepare Waste Containers: Set up clearly labeled, leak-proof containers for all anticipated hazardous waste streams (solid, liquid, sharps).[13][14][15] Hazardous pharmaceutical waste is often collected in black containers.[16]
-
-
Handling Phase (within an engineering control, e.g., fume hood):
-
Weighing and Transfer: Use a closed system or containment ventilated enclosure for weighing solid this compound to minimize dust generation.[6] If handling a volatile liquid, work efficiently to minimize evaporation and analyte loss.[9][12]
-
Experimental Procedures: Keep all containers with this compound covered as much as possible during the experiment.[6]
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Use a chemical spill kit, working from the outside of the spill inward. All materials used for cleanup must be disposed of as hazardous waste.[6]
-
-
Cleanup and Disposal Phase:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with the prepared solution after use.[6]
-
Waste Disposal: All disposable items that have come into contact with this compound, including PPE, are considered hazardous waste and must be disposed of in the designated containers.[13][17] Do not mix incompatible waste streams.[11]
-
PPE Doffing: Remove PPE in the correct order in a designated doffing area to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[6]
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is a critical step in the safety lifecycle and is regulated by agencies such as the EPA.[13][16][17]
Table 2: Disposal Guidelines for this compound Waste
| Waste Stream | Container Type | Disposal Procedure |
| Solid Waste (Contaminated PPE, wipes, etc.) | Labeled, leak-proof, puncture-resistant plastic bag or drum.[15] | Place all solid waste into a designated, clearly labeled hazardous waste container.[15] Seal the bag/container when it is three-quarters full. Store in a secure, designated hazardous waste accumulation area until collection by a licensed hazardous waste disposal service.[14][15] |
| Liquid Waste (Solvents, reaction mixtures) | Labeled, sealed, chemical-resistant container. | Collect all liquid waste containing this compound in a compatible, sealed container. Never dispose of this waste down the drain, as this can contaminate waterways.[17] Ensure waste containers are properly labeled with "Hazardous Waste" and the chemical constituents. Arrange for disposal through a certified hazardous waste management company.[14][17] |
| Sharps Waste (Needles, contaminated glassware) | Labeled, puncture-proof sharps container. | Place all contaminated sharps immediately into a designated "HAZARDOUS DRUG WASTE ONLY" sharps container.[15] Do not recap needles. Once the container is full, seal it and manage it as hazardous waste for disposal via incineration or another approved method by a licensed disposal company.[15] |
All disposal activities must comply with federal, state, and local regulations.[15] Partnering with a reliable waste management provider is essential for ensuring compliance and safety.[14][17]
References
- 1. naspweb.com [naspweb.com]
- 2. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 3. nes-ehs.com [nes-ehs.com]
- 4. Hierarchy of Controls [cdc.gov]
- 5. osha.com [osha.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. editverse.com [editverse.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. research.columbia.edu [research.columbia.edu]
- 12. Best Practices for Handling and Using Volatile Analytical Standards [restek.com]
- 13. trumedwaste.com [trumedwaste.com]
- 14. mlienvironmental.com [mlienvironmental.com]
- 15. osha.gov [osha.gov]
- 16. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 17. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
